CID 10154025
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
SODIUM BUTYRATE INHIBITED INITIATION OF VIRAL AND CELLULAR DNA REPLICATION IN POLYOMA VIRUS-INFECTED MOUSE KIDNEY CELLS. 24 HR AFTER TREATMENT OF FRIEND ERYTHROLEUKEMIA CELLS WITH MILLIMOLAR CONCN OF SODIUM BUTYRATE, THE CHROMATIN HISTONES HAD BECOME HYPERACETYLATED. DURING THIS SAME TIME PERIOD, THE BUTYRATE-TREATED FRIEND CELLS ACCUMULATED A POPULATION OF APPROX 38% NEW RNA TRANSCRIPTS SYNTHESIZED FROM UNIQUE SEQUENCES OF MOUSE DNA. F9 mouse teratocarcinoma stem cells differentiate into parietal endoderm cells in the presence of retinoic acid, dibutyryl cyclic AMP, and theophylline. When F9 cells are exposed to 2-5 mM sodium butyrate plus retinoic acid, dibutyryl cyclic AMP, and theophylline, they fail to differentiate. Butyrate inhibits differentiation only when added within 8 hr after retinoic acid addition. Thus an early event in retinoid action on F9 cells is butyrate-sensitive. Butyrate inhibits histone deacetylation in F9 cells, and this could be the mechanism by which butyrate inhibits differentiation. Sodium butyrate treatment enhanced the development of colonic neoplasia and was associated with increased fecal butyric acid concentrations in rats given parenteral administration of 1,2-dimethylhydrazine. Inhibitors of DNA polymerase efficiently inhibit initiator induced amplification of SV40 DNA sequences in the SV40 transformed Chinese hamster cell line CO631. Sodium butyrate inhibits DNA synthesis by histone modification. |
|---|---|
CAS No. |
156-54-7 |
Molecular Formula |
C4H8NaO2 |
Molecular Weight |
111.09 g/mol |
IUPAC Name |
sodium butanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |
InChI Key |
SWEYNHYBJHPVJL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(=O)O.[Na] |
Appearance |
Assay:≥95% (NMR)A crystalline solid |
melting_point |
251.0 °C |
Other CAS No. |
156-54-7 |
physical_description |
White powder; [MSDSonline] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Acid, Butanoic Acid, Butyric Butanoic Acid Butyrate, Magnesium Butyrate, Sodium Butyric Acid Butyric Acid Magnesium Salt Butyric Acid, Sodium Salt Dibutyrate, Magnesium Magnesium Butyrate Magnesium Dibutyrate Sodium Butyrate |
vapor_pressure |
0.00000015 [mmHg] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Sodium Butyrate Action
Epigenetic Regulatory Mechanisms
The primary mode of action for sodium butyrate (B1204436) at the cellular level is through epigenetic modification. It does not alter the DNA sequence itself but rather influences the chemical markers on DNA and its associated proteins, which in turn dictates gene accessibility and expression levels. This regulatory capacity is central to its diverse biological effects.
Histone Deacetylase (HDAC) Inhibition
The most well-characterized mechanism of sodium butyrate is its function as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC activity, sodium butyrate promotes a state of histone hyperacetylation, which is generally associated with a more open chromatin structure and increased gene transcription. nih.govnih.gov
| HDAC Isoform | Class | Effect of Sodium Butyrate | Reference |
|---|---|---|---|
| HDAC1 | Class I | Inhibition | wikipedia.org |
| HDAC2 | Class I | Inhibition | wikipedia.org |
| HDAC3 | Class I | Inhibition | wikipedia.org |
| HDAC8 | Class I | Inhibition; Downregulation of mRNA expression | wikipedia.orgnih.govnih.gov |
A direct consequence of HDAC inhibition by sodium butyrate is the global hyperacetylation of histones. nih.govnih.gov This increased acetylation occurs at multiple lysine residues on the N-terminal tails of core histone proteins. Treatment of cells with sodium butyrate leads to a detectable increase in the acetylation of histone H3 and H4. nih.gov
Specific sites of hyperacetylation have been identified in various studies. For instance, in bovine macrophages, sodium butyrate treatment was found to dose-dependently increase the acetylation of histone H3 at lysine 9 (H3K9ac). frontiersin.org In another study focusing on European sea bass, dietary supplementation with sodium butyrate led to a significant, nearly twofold increase in the acetylation of histone H4 at lysine 8 (H4K8ac). nih.gov The accumulation of acetylated histones, such as H3K9ac, is associated with the transcriptional activation of anti-inflammatory cytokines. frontiersin.org The hyperacetylation of histone H4 is a rapid process, with evidence showing that H4 already incorporated into chromosomes can be quickly acetylated upon exposure to butyrate. nih.gov
Transcriptional and Gene Expression Modulation
The epigenetic alterations induced by sodium butyrate, particularly HDAC inhibition and histone hyperacetylation, culminate in significant changes to gene transcription and expression. These changes are not random; they affect specific sets of genes, often influencing only a small percentage (around 2%) of all mammalian genes. nih.gov
Histone acetylation plays a crucial role in modulating chromatin structure. The addition of acetyl groups neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This process leads to a more relaxed and open chromatin conformation, making the DNA more accessible to the transcriptional machinery. nih.govnews-medical.net
The altered chromatin landscape created by sodium butyrate facilitates or inhibits the binding of various transcription factors to their target DNA sequences, thereby controlling specific genetic programs.
Sp1/Sp3: The effects of sodium butyrate are often mediated through promoters containing binding sites for the transcription factors Sp1 and Sp3. nih.gov In some contexts, sodium butyrate enhances the binding of Sp1 and Sp3 to promoter regions, stimulating gene expression. nih.gov Conversely, butyrate can also induce the acetylation of the Sp3 protein itself, a non-histone protein modification that can cause Sp3 to act as a transcriptional repressor for certain genes. nih.gov
NF-κB (Nuclear Factor-kappa B): Sodium butyrate is a potent inhibitor of the NF-κB signaling pathway. nih.govnih.gov NF-κB is a key regulator of inflammation, and its activation is a multi-step process. Butyrate has been shown to suppress the degradation of IκBα, the inhibitor protein that sequesters NF-κB in the cytoplasm, thereby preventing the translocation of the active NF-κB p65 subunit to the nucleus. frontiersin.orgnih.gov This inhibition blocks the transcription of pro-inflammatory cytokines like TNF-α and various interleukins. nih.gov
Nrf2 (Nuclear factor erythroid 2-related factor 2): Sodium butyrate can activate the Nrf2 pathway, a primary regulator of cellular antioxidant responses. bioscientifica.comnih.govnih.gov Nrf2 typically resides in the cytoplasm bound to Keap1. Sodium butyrate may activate Nrf2 at the transcriptional level, possibly as a downstream effect of HDAC inhibition, leading to the expression of antioxidant genes such as heme oxygenase-1 (HO-1). bioscientifica.comnih.gov
| Transcription Factor | Effect of Sodium Butyrate | Resulting Cellular Process | Reference |
|---|---|---|---|
| Sp1/Sp3 | Modulates binding and acetylation | Gene-specific transcriptional activation or repression | nih.govnih.govnih.gov |
| NF-κB | Inhibits activation and nuclear translocation | Suppression of inflammatory response | frontiersin.orgnih.govnih.gov |
| Nrf2 | Activates pathway | Induction of antioxidant and cytoprotective genes | bioscientifica.comnih.govnih.gov |
Referenced Compounds
| Compound Name |
|---|
| Sodium butyrate |
| Butyric acid |
| Lysine |
| Acetic acid |
| Propionic acid |
| Isobutyric acid |
| Glucose |
| Glutamine |
| Retinoic acid |
| Hexamethylenebisacetamide |
| Okadaic acid |
Differential Gene Expression Profiles
Sodium butyrate is a potent modulator of gene expression, capable of inducing widespread changes in the transcriptional landscape of cells. This regulation is a cornerstone of its biological activity. Studies using microarray and RNA-Seq technologies have revealed that butyrate can lead to both the up-regulation and down-regulation of a substantial number of genes involved in critical cellular processes.
In a study on a human lung carcinoma cell line (H460), treatment with sodium butyrate resulted in the differential expression of numerous genes. nih.gov Out of 1,728 genes analyzed, 32 were found to be upregulated by at least twofold, while 66 genes were downregulated by at least threefold. nih.gov Notably, this included the downregulation of 16 genes associated with cytokine signaling, particularly the interferon-gamma (IFNγ) pathway, providing a potential mechanism for butyrate's anti-inflammatory effects. nih.gov Concurrently, butyrate induced genes known to be metastatic suppressors, such as Kangai 1 (KAI1), and downregulated genes that promote metastasis, offering an explanation for its anti-invasive properties. nih.gov
Similarly, research on Madin-Darby bovine kidney (MDBK) epithelial cells demonstrated that butyrate induces profound changes in gene expression. nih.govusda.gov The largest group of affected genes was related to cell cycle control, with the majority, including cyclins and cyclin-dependent kinases, being repressed by butyrate. nih.gov This aligns with butyrate's known ability to induce cell cycle arrest. nih.gov In contrast, Max interacting protein 1 (MXI1) was significantly upregulated. nih.gov
Further research in other models, such as the bacterium Streptomyces olivaceus, also shows global changes in gene expression upon sodium butyrate treatment, with 1,333 transcripts being up-regulated and 1,138 down-regulated. oup.com These affected genes were involved in various metabolic pathways, including those for carbon, butyrate, and propionate. oup.com
Table 1: Examples of Genes Differentially Regulated by Sodium Butyrate
| Gene/Gene Category | Regulation | Cell/Organism Type | Associated Function | Reference(s) |
| Cytokine Signaling Genes (IFNγ pathway) | Downregulated | Human Lung Carcinoma (H460) | Inflammation | nih.gov |
| Metastasis Suppressor Genes (e.g., KAI1) | Upregulated | Human Lung Carcinoma (H460) | Anti-metastasis | nih.gov |
| Metastasis-Promoting Genes | Downregulated | Human Lung Carcinoma (H460) | Anti-metastasis | nih.gov |
| Cell Cycle Control Genes (Cyclins, CDKs) | Downregulated | Bovine Kidney Epithelial (MDBK) | Cell Cycle Arrest | nih.gov |
| Max interacting protein 1 (MXI1) | Upregulated | Bovine Kidney Epithelial (MDBK) | Transcriptional Regulation | nih.gov |
| Carbon Metabolism Genes | Differentially Regulated | Streptomyces olivaceus | Metabolism | oup.com |
| Immune Response Genes (e.g., il10) | Differentially Regulated | European Sea Bass | Immune Homeostasis | plos.org |
Modulation of Non-coding RNA Expression (e.g., miRNAs, lncRNAs)
Beyond protein-coding genes, sodium butyrate also exerts significant influence over the expression of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are crucial regulators of cellular function. uta.edu
In the context of colorectal cancer (CRC), butyrate has been shown to modulate the expression of several miRNAs. nih.gov For instance, it can decrease the expression of oncogenic miRNA clusters like the miR-17-92a and miR-25-106b clusters. nih.gov The modulation of these miRNAs is linked to butyrate's ability to upregulate tumor suppressor genes, such as p21. nih.gov A systems biology approach in CRC cells confirmed that butyrate-mediated changes in miRNA expression are a key part of its anti-cancer activity. researchgate.net
Studies in diabetic nephropathy (DN) models have also highlighted the role of lncRNAs in butyrate's mechanism of action. nih.gov RNA-sequencing of kidney tissue from diabetic mice treated with sodium butyrate revealed that it reversed the expression of numerous mRNAs and lncRNAs that were altered by the disease. nih.gov Specifically, 17 lncRNAs were identified that were significantly and reversely expressed in the kidneys of diabetic mice after butyrate treatment. nih.gov Co-expression network analysis suggested that these lncRNAs interact with key mRNAs involved in inflammatory responses, such as Icam1, indicating that butyrate ameliorates renal dysfunction partly through the regulation of these non-coding RNAs. nih.gov
Table 2: Examples of Non-coding RNAs Modulated by Sodium Butyrate
| Non-coding RNA | Regulation | Cell/Model Type | Associated Function/Pathway | Reference(s) |
| miR-17-92a cluster | Decreased | Colorectal Cancer Cells (HCT-116) | Cell Proliferation | nih.gov |
| miR-25-106b cluster | Decreased | Colorectal Cancer Cells (HCT-116) | Cell Proliferation | nih.gov |
| Various lncRNAs (17 identified) | Reversely Regulated | Diabetic Nephropathy (db/db mouse model) | Inflammation, Renal Function | nih.gov |
Receptor-Mediated Signal Transduction
In addition to its epigenetic roles, sodium butyrate functions as a key signaling molecule by interacting with specific cell surface receptors. wikipedia.org This mechanism is crucial for mediating rapid cellular responses to changes in the metabolic environment. Butyrate, along with other short-chain fatty acids (SCFAs), is a natural ligand for a subset of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov These metabolite-sensing GPCRs serve as a critical link between the diet, the gut microbiota that produce butyrate, and host physiology, particularly in regulating metabolic and immune functions. nih.gov
G Protein-Coupled Receptors (GPCRs) Activation
G protein-coupled receptors are the largest family of cell surface receptors, designed to translate extracellular signals into intracellular responses. youtube.comkhanacademy.org The activation process begins when a ligand, such as butyrate, binds to the receptor, causing a conformational change in the GPCR's structure. youtube.com This change allows the receptor to interact with and activate an intracellular G protein complex, which consists of alpha (α), beta (β), and gamma (γ) subunits. youtube.com Activation prompts the Gα subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). youtube.com This exchange causes the Gα subunit to dissociate from the βγ dimer, and both components then become free to interact with and modulate the activity of downstream effector proteins, like enzymes and ion channels, thus propagating the signal within the cell. youtube.com
Free Fatty Acid Receptor 2 (FFAR2/GPR43)
Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a GPCR that is robustly activated by short-chain fatty acids, including butyrate, propionate, and acetate. nih.govuniprot.orgwikipedia.org FFAR2 is expressed in various cell types, including intestinal epithelial cells, adipocytes, and immune cells, particularly neutrophils. nih.govuniprot.org A distinguishing feature of FFAR2 is its ability to couple to two different families of G proteins: the pertussis toxin-sensitive Gi/o family and the Gq family. uniprot.orgnih.gov Activation of the Gq pathway leads to the mobilization of intracellular calcium, while Gi/o activation results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. uniprot.org This dual signaling capacity allows FFAR2 to mediate a wide range of physiological functions, from regulating energy homeostasis and hormone secretion to modulating inflammatory and immune responses. uniprot.orgwikipedia.org
Free Fatty Acid Receptor 3 (FFAR3/GPR41)
Free Fatty Acid Receptor 3 (FFAR3), or GPR41, is another GPCR that recognizes short-chain fatty acids. taylorandfrancis.comwikipedia.org Propionate and butyrate are strong agonists for FFAR3. wikipedia.org Unlike FFAR2, FFAR3 signaling is believed to be exclusively coupled to the Gi/o family of G proteins. nih.gov Its activation therefore leads to an inhibition of cAMP production. nih.gov FFAR3 is expressed in various tissues, including the intestine, adipose tissue, pancreatic islets, and peripheral nerves. taylorandfrancis.comwikipedia.org Through its Gi-mediated signaling, FFAR3 is involved in the regulation of host energy metabolism, such as the secretion of satiety hormones like peptide YY (PYY), and has been shown to potentiate contraction in human airway smooth muscle. nih.govtaylorandfrancis.comwikipedia.org The affinity of FFAR3 for different SCFAs depends on the length of the acid's carbon chain. taylorandfrancis.com
Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A)
Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a Gi/o-coupled GPCR for which butyrate is a primary endogenous ligand. wikipedia.orgwikipedia.org The ketone body β-hydroxybutyrate is another key endogenous agonist. nih.govbiorxiv.org HCAR2 is highly expressed in several cell types, including adipocytes, immune cells (like microglia and macrophages), keratinocytes, and intestinal epithelial cells. nih.govnih.gov Upon activation by butyrate, HCAR2's Gi/o-mediated signaling pathway leads to the inhibition of lipolysis in adipocytes and exerts potent anti-inflammatory effects in immune and epithelial cells. nih.govbiorxiv.org This receptor is recognized as a metabolic sensor that plays a crucial role in preventing excessive free fatty acid formation and modulating immune responses. nih.govnih.gov
Table 3: Summary of G Protein-Coupled Receptors Activated by Sodium Butyrate
| Receptor Name | Alternative Name(s) | Primary G Protein Coupling | Key Ligands | Primary Tissue/Cell Expression | Key Functions | Reference(s) |
| FFAR2 | GPR43 | Gi/o, Gq | Acetate, Propionate, Butyrate | Immune cells (neutrophils), Adipocytes, Intestinal Epithelium | Immune response, Energy homeostasis, Inflammation | nih.govuniprot.orgwikipedia.orgnih.gov |
| FFAR3 | GPR41 | Gi/o | Propionate, Butyrate | Adipose tissue, Intestinal L-cells, Pancreatic islets, Peripheral nerves | Hormone secretion (PYY), Energy metabolism | nih.govtaylorandfrancis.comwikipedia.org |
| HCAR2 | GPR109A, Niacin Receptor 1 | Gi/o | β-hydroxybutyrate, Butyrate, Niacin | Adipocytes, Immune cells (macrophages), Epithelial cells (colon, retina) | Anti-lipolysis, Anti-inflammation | wikipedia.orgnih.govbiorxiv.orgnih.gov |
Intracellular Signaling Cascades
Sodium butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, exerts a wide range of effects on cellular function. Its influence is mediated through the modulation of various intracellular signaling cascades, which are crucial for processes such as cell proliferation, differentiation, apoptosis, and inflammation. This section delves into the specific molecular and cellular mechanisms by which sodium butyrate interacts with and regulates key signaling pathways.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling network that governs cell survival, growth, and proliferation. Sodium butyrate has been shown to modulate this pathway in a context-dependent manner, leading to diverse cellular outcomes.
In several cancer cell types, sodium butyrate has been observed to inhibit the PI3K/Akt pathway. This inhibition is associated with anti-cancer effects such as the suppression of cancer cell migration and the induction of differentiation. mdpi.commdpi.com For instance, in gastric cancer cells, sodium butyrate treatment leads to an increase in the expression of the tumor suppressor PTEN, which in turn downregulates PI3K activity. nih.gov This action promotes the expression of the mucin MUC2 and induces cellular differentiation. nih.gov Similarly, in human colon cancer cells, the inhibition of the PI3K pathway by sodium butyrate enhances its ability to induce apoptosis, particularly in aggressive, metastatic cell lines. mdpi.comaacrjournals.org Studies have shown that co-treatment with a PI3K inhibitor and sodium butyrate significantly increases apoptosis by activating caspases 9 and 3. mdpi.com
Conversely, in the context of neuronal cells, sodium butyrate can activate the PI3K/Akt pathway. This activation has been linked to neuroprotective effects, specifically the attenuation of neuronal apoptosis following ischemic events like middle cerebral artery occlusion (MCAO). nih.gov The mechanism involves the G protein-coupled receptor GPR41, where sodium butyrate acts as a ligand, leading to the activation of the PI3K/Akt cascade via Gβγ subunits. nih.gov This ultimately results in reduced infarct volume and improved neurological function in animal models. nih.gov
Furthermore, in murine neuroendocrine cells, sodium butyrate has been found to inhibit the PI3K/Akt/mTOR pathway, which is linked to the degradation of α-Synuclein through an autophagy-related mechanism. nih.gov
The following table summarizes key research findings on the interaction between sodium butyrate and the PI3K/Akt pathway.
| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |
| Gastric Cancer Cells (BGC823) | Increased PTEN expression, decreased PI3K expression | Induced differentiation, increased MUC2 expression | nih.gov |
| Colon Cancer Cells (KM20) | Enhanced apoptosis when combined with PI3K inhibitors | Activation of caspase 9 and caspase 3 | mdpi.com |
| Rat Model of MCAO | Activated PI3K/Akt via GPR41/Gβγ | Attenuated neuronal apoptosis, reduced infarct volume | nih.gov |
| Colorectal Carcinoma Cells (HT29) | Decreased PI3K activity | Induced differentiation | nih.gov |
| Murine Neuroendocrine STC-1 cells | Inhibited PI3K/Akt/mTOR pathway | α-Synuclein degradation via autophagy | nih.gov |
| Vascular Smooth Muscle Cells | Inhibited phosphorylation-dependent activation of PI3K, PDK1, and Akt | Arrested proliferation and inhibited apoptosis | semanticscholar.org |
Nuclear Factor-kappa B (NF-κB) Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Sodium butyrate is widely recognized for its anti-inflammatory properties, which are primarily mediated through the inhibition of the NF-κB signaling cascade.
In various cell types, including intestinal epithelial cells and macrophages, sodium butyrate has been demonstrated to block NF-κB activation. nih.govnih.gov This inhibition occurs through multiple mechanisms. One key mechanism is the prevention of the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govcapes.gov.br By stabilizing IκBα, sodium butyrate prevents the translocation of the active NF-κB complex to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.govnih.gov
This inhibitory effect of sodium butyrate on the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.gov In contrast, it can promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in certain immune cells. nih.gov This modulation of cytokine profiles contributes to the attenuation of inflammatory conditions like experimental colitis. nih.gov Furthermore, in human retinal microvascular endothelial cells, sodium butyrate has been shown to suppress the activation of the ROS/NF-κB/NLRP3 signaling pathway, which is implicated in angiogenesis and inflammation. nih.gov
The following table summarizes key research findings on the interaction between sodium butyrate and the NF-κB pathway.
| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |
| Macrophages (RAW 264.7), Colon cancer cells (COLO 205) | Inhibited NF-κB signaling | Decreased pro-inflammatory cytokine production (TNF-α, IL-6, IL-12), increased anti-inflammatory cytokine production (IL-10) | nih.gov |
| Human Intestinal Epithelial Cells, Peripheral Blood Mononuclear Cells | Inhibited NF-κB transcriptional activity and nuclear translocation | Reduced inflammatory responses | nih.gov |
| Human Retinal Microvascular Endothelial Cells | Suppressed activation of ROS/NF-κB/NLRP3 signaling pathway | Reduced inflammation and angiogenesis | nih.gov |
| Animal model of chronic fluorosis | Suppressed NF-κB signaling | Alleviated neuroinflammation | researchgate.net |
| Cardiac arrest mice | Modulated TLR4/MyD88/NF-κB pathway | Attenuated microglia-mediated neuroinflammation | figshare.com |
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and plays a significant role in immunity, cell proliferation, and differentiation. Sodium butyrate has been shown to inhibit the JAK/STAT pathway, contributing to its anti-inflammatory and anti-cancer properties.
In myeloproliferative neoplasms (MPNs), where constitutive activation of the JAK2/STAT pathway is a key driver of oncogenesis, sodium butyrate has been found to inhibit JAK2/STAT signaling. nih.gov The mechanism involves the upregulation of Suppressors of Cytokine Signaling 1 (SOCS1) and SOCS3, which are potent negative feedback inhibitors of the JAK/STAT pathway. nih.gov Sodium butyrate achieves this by inducing histone acetylation at the promoters of the SOCS1 and SOCS3 genes, leading to their increased expression. nih.gov This effect appears to be mediated through the inhibition of Histone Deacetylase 8 (HDAC8). nih.gov
Furthermore, in the context of inflammation, sodium butyrate has been shown to alleviate lipopolysaccharide (LPS)-induced inflammatory responses in primary human corneal fibroblasts by targeting the JAK/STAT signaling pathway. nih.gov This leads to a decrease in the levels of inflammation-related cytokines and chemokines. nih.gov
The following table summarizes key research findings on the interaction between sodium butyrate and the JAK/STAT pathway.
| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |
| Myeloproliferative Neoplasm Cells (K562, HEL) | Inhibited JAK2/STAT signaling, increased expression of SOCS1 and SOCS3 | Inhibition of cell growth | nih.gov |
| Primary Human Corneal Fibroblasts | Decreased levels of inflammation-related cytokines and chemokines | Relieved LPS-induced inflammatory responses | nih.gov |
| Hematopoietic progenitors from MPN patients | Inhibited clonogenic activity, increased transcript levels of SOCS1 and SOCS3 | Potential therapeutic effect for MPNs | nih.gov |
AMP-activated Protein Kinase (AMPK)/Mammalian Target of Rapamycin (mTOR) Pathway
The AMP-activated Protein Kinase (AMPK)/Mammalian Target of Rapamycin (mTOR) pathway is a central metabolic regulator that balances cell growth and energy homeostasis. Sodium butyrate has been shown to modulate this pathway, often leading to the activation of AMPK and the inhibition of mTOR, which can induce autophagy and apoptosis in cancer cells.
In human bladder cancer cells, sodium butyrate has been found to induce autophagy that is dependent on the AMPK/mTOR pathway. nih.gov This activation of autophagy, coupled with the overproduction of reactive oxygen species (ROS), contributes to caspase-dependent apoptosis. nih.gov Similarly, in diabetic nephropathy models, sodium butyrate has been observed to affect autophagy by activating the AMPK/mTOR signaling pathway in the kidneys of mice. researchgate.net
However, in the context of butyrate-resistant colon cancer cells, a different pattern emerges. Chronic exposure to butyrate can lead to the downregulation of AMPK and the activation of Akt and mTOR. nih.gov This shift is associated with the induction of protective autophagy, which contributes to the development of resistance to butyrate's anti-cancer effects. nih.gov Conversely, activating AMPK in these resistant cells can restore their sensitivity to butyrate. nih.gov
The following table summarizes key research findings on the interaction between sodium butyrate and the AMPK/mTOR pathway.
| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |
| Human Bladder Cancer Cells | Induced AMPK/mTOR pathway-activated autophagy | Inhibition of migration, ROS-mediated apoptosis | nih.gov |
| Diabetic Nephropathy Mouse Model | Activated AMPK/mTOR signal pathway in kidneys | Affected autophagy | researchgate.net |
| Butyrate-Resistant Colon Cancer Cells | Downregulated AMPK, activated Akt and mTOR | Induced protective autophagy, leading to resistance | nih.gov |
| Hepatocellular Carcinoma Cells (Huh-7) | Inhibited phosphorylation of AKT and mTOR by inducing ROS | Induced autophagy | mdpi.com |
Mitogen-activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway
The Mitogen-activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. The effects of sodium butyrate on the MAPK/ERK pathway appear to be complex and can vary depending on the cellular context.
In some instances, sodium butyrate has been shown to stimulate the MAPK/ERK pathway. For example, in intestinal cells, butyrate can potentially stimulate this pathway, which is positively correlated with gut defense mechanisms, including the modulation of mucin production. koreamed.org In C2C12 myoblasts, butyrate has been found to promote proliferation by activating the ERK/MAPK pathway. rsc.orgresearchgate.net
Conversely, in other contexts, particularly in cancer cells, sodium butyrate has been shown to inhibit the MAPK/ERK pathway, contributing to its anti-cancer effects. In colon cancer cell lines, butyrate has been observed to inhibit the phosphorylation of ERK1/2, which is associated with reduced cell survival and increased apoptosis. mdpi.com
The following table summarizes key research findings on the interaction between sodium butyrate and the MAPK/ERK pathway.
| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |
| Intestinal Cells (LS174T) | Potentially stimulated MAPK signaling pathway | Modulation of mucin protein production, enhanced gut defense | koreamed.org |
| C2C12 Myoblasts | Activated ERK/MAPK pathway | Promoted cell proliferation | rsc.orgresearchgate.net |
| Colon Cancer Cells (Caco-2, HCT116, HT-29) | Inhibited phosphorylation of ERK1/2 | Reduced cell survival, increased apoptosis | mdpi.com |
| Colon Cancer Cells (Caco-2, HT-29) | Inhibition of MEK-ERK increased the effect of butyrate on cancer cell differentiation | Induced cancer cell differentiation | nih.gov |
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and tumorigenesis. The interaction of sodium butyrate with the Wnt/β-catenin pathway is multifaceted and can lead to opposing outcomes depending on the cellular context and the status of the pathway's components.
In colorectal cancer (CRC) cells, where the Wnt pathway is often constitutively active due to mutations, sodium butyrate can hyperactivate Wnt signaling. mdpi.comnih.gov This hyperactivation, paradoxically, can lead to apoptosis and a reduction in clonal growth. nih.gov This effect is thought to be mediated by a shift in the balance of β-catenin's co-activators, from the pro-proliferative CBP to the pro-differentiating p300. mdpi.comjcancer.org
Conversely, there is also evidence that sodium butyrate can inhibit the Wnt/β-catenin pathway. In some studies, butyrate has been shown to promote the degradation of β-catenin through an autophagy-mediated process, thereby inhibiting CRC cell proliferation. frontiersin.orgnih.gov This effect appears to be independent of the mutational status of key Wnt pathway components like APC and β-catenin. nih.gov Furthermore, sodium butyrate has been reported to downregulate the Wnt/β-catenin pathway to prevent the proliferation of colon cancer cells through the miR-200c/FUT4 axis. frontiersin.org
The following table summarizes key research findings on the interaction between sodium butyrate and the Wnt/β-catenin pathway.
| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |
| Colorectal Cancer Cells (HCT-116) | Hyperactivated Wnt signaling | Induction of apoptosis, repression of clonal growth | nih.gov |
| Colorectal Cancer Cells (HCT116, SW620) | Induced autophagy-mediated degradation of β-catenin | Inhibition of CRC cell proliferation | nih.gov |
| Colon Cancer Cells | Downregulated Wnt/β-catenin pathway via miR-200c/FUT4 axis | Prevention of cell proliferation | frontiersin.org |
| Colon Cancer Cells | Hyperactivates Wnt signaling, causing cell death | Increased cell differentiation/apoptosis when β-catenin binds to p300 | mdpi.com |
Protein Kinase C (PKC) Activation
Sodium butyrate has been demonstrated to stimulate the activation of Protein Kinase C (PKC), a family of enzymes pivotal in controlling various signal transduction pathways. Studies have shown that sodium butyrate can induce a significant increase in PKC activity, by as much as three-fold. nih.gov This activation is not uniform across all PKC isoforms; rather, sodium butyrate can differentially regulate their expression. For instance, in the context of erythroid differentiation, sodium butyrate has been observed to upregulate PKC epsilon while downregulating PKC beta. nih.gov This selective modulation suggests that specific PKC isoforms may play distinct roles in mediating the biological effects of sodium butyrate. nih.gov
The precise mechanism of PKC activation by sodium butyrate is complex and may be indirect. One proposed pathway involves an increase in intracellular calcium levels, which in turn activates AMP-activated protein kinase (AMPK) through calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). mdpi.com Activated AMPK can then lead to the phosphorylation and subsequent activation of PKCβ2. mdpi.com While PKC activation appears to augment some of the cellular effects induced by sodium butyrate, such as differentiation, it may not be the direct mediator of all its actions. oup.commonash.edu The activation of PKC, however, plays a crucial role in regulating the cellular responses to sodium butyrate. oup.commonash.edu
Regulation of Cellular Processes
Sodium butyrate is a potent regulator of fundamental cellular processes, including the cell cycle, programmed cell death, and the interplay between proliferation and differentiation. Its ability to modulate these processes underscores its significance in cellular homeostasis and its potential as a therapeutic agent.
Cell Cycle Progression Modulation (e.g., G1 phase arrest)
A hallmark of sodium butyrate's activity is its ability to arrest the cell cycle, most notably in the G1 phase. nih.govaminer.cn This G1 arrest is a key mechanism behind its anti-proliferative effects. The molecular basis for this arrest involves the disruption of the retinoblastoma protein (pRb) signaling axis. nih.gov Sodium butyrate has been shown to inhibit the mitogen-dependent transcriptional induction of Cyclin D1. nih.gov This reduction in Cyclin D1 levels prevents the phosphorylation of pRb. nih.gov Hypophosphorylated pRb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for entry into the S phase, such as Cyclin E and Cyclin A. nih.gov
Interestingly, the induction of G1 arrest by sodium butyrate can occur independently of the cyclin-dependent kinase inhibitor p21. nih.gov While in some cellular contexts sodium butyrate does elevate p21 mRNA levels, studies in p21-deficient fibroblasts have shown that they still undergo G1 arrest in response to butyrate treatment. nih.gov However, in other cell types, p21 has been implicated in mediating the cell cycle arrest induced by sodium butyrate. nih.gov
| Key Proteins in Sodium Butyrate-Induced G1 Arrest | Effect of Sodium Butyrate | Cellular Consequence |
| Cyclin D1 | Downregulation of transcriptional induction | Prevents pRb phosphorylation |
| Retinoblastoma protein (pRb) | Remains in a hypophosphorylated state | Sequesters E2F transcription factors |
| Cyclin E | Prevention of transcriptional induction | Blocks entry into S phase |
| Cyclin A | Prevention of expression | Blocks entry into S phase |
| p21 | Upregulation (in some contexts) | Contributes to cell cycle arrest |
Programmed Cell Death Induction
Sodium butyrate is a known inducer of programmed cell death, primarily through the activation of apoptosis. This process is critical for the removal of damaged or unwanted cells and is tightly regulated by a complex network of pro- and anti-apoptotic proteins.
The pro-apoptotic effects of sodium butyrate are mediated through the intrinsic, or mitochondrial, pathway of apoptosis. A key event in this pathway is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Sodium butyrate has been consistently shown to downregulate the expression of the anti-apoptotic protein Bcl-2. mdpi.com Concurrently, it upregulates the expression of pro-apoptotic Bcl-2 family members, including BAX and BAK. sid.ir This shift in the balance between anti- and pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.
| Apoptotic Regulators Modulated by Sodium Butyrate | Effect of Sodium Butyrate | Pathway Consequence |
| BCL-2 | Downregulation | Promotes apoptosis |
| BAX | Upregulation | Promotes apoptosis |
| BAK | Upregulation | Promotes apoptosis |
| CASP3 | Activation | Executes apoptosis |
| p53 | Upregulation | Can lead to PUMA upregulation |
| PUMA | Upregulation | Neutralizes anti-apoptotic proteins |
In addition to directly activating the apoptotic machinery, sodium butyrate can also induce programmed cell death through the induction of endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle for protein folding, and an accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR). researchgate.net Sodium butyrate treatment leads to the upregulation of key ER stress markers, including Binding-immunoglobulin protein (BIP), Inositol-requiring enzyme 1 alpha (IRE1α), and C/EBP homologous protein (CHOP). nih.gov
ER stress is a potent inducer of autophagy, a cellular process involving the degradation of cellular components within lysosomes. nih.gov Sodium butyrate-induced ER stress can trigger autophagy, a process that can have a dual role in cell survival and death. nih.gov In some contexts, autophagy may act as a protective mechanism, and its inhibition can enhance sodium butyrate-induced apoptosis. nih.gov The induction of autophagy by sodium butyrate can be mediated by the release of calcium from the ER. nih.gov In some instances, sodium butyrate has been shown to inhibit autophagy through the PI3K/Akt/NF-κB pathway. mdpi.com
| ER Stress and Autophagy Markers Modulated by Sodium Butyrate | Effect of Sodium Butyrate | Cellular Process |
| BIP (Binding-immunoglobulin protein) | Upregulation | ER Stress (UPR) |
| IRE1α (Inositol-requiring enzyme 1 alpha) | Upregulation | ER Stress (UPR) |
| CHOP (C/EBP homologous protein) | Upregulation | ER Stress (UPR) |
| LC3-II (Microtubule-associated protein 1A/1B-light chain 3) | Upregulation | Autophagy |
| Beclin-1 | Upregulation | Autophagy |
Cell Proliferation and Differentiation Modulation
Sodium butyrate plays a crucial role in modulating the balance between cell proliferation and differentiation. nih.govnih.gov In many cancer cell lines, it acts as a potent inhibitor of proliferation, a function closely linked to its ability to induce cell cycle arrest. nih.gov Conversely, sodium butyrate can promote cell differentiation. nih.gov In colon cancer cells, for example, treatment with sodium butyrate leads to an increase in the activity of alkaline phosphatase, a well-established marker of colon cell differentiation. nih.gov
The modulation of proliferation and differentiation by sodium butyrate can also involve the activation of specific signaling pathways. For instance, in myoblasts, sodium butyrate has been shown to stimulate proliferation by activating the ERK/MAPK pathway. rsc.org It can also influence the expression of key myogenic regulatory factors such as Myf-5 and MyoD, which are critical for initiating the differentiation process. rsc.org In osteosarcoma cells, sodium butyrate has been observed to promote the expression of a differentiated phenotype. nih.gov
Cellular Bioenergetics and Mitochondrial Function
Sodium butyrate, a short-chain fatty acid produced by microbial fermentation in the gut, is a key modulator of host cellular energy metabolism. Its influence extends deep into the intricate workings of mitochondria, the powerhouses of the cell, affecting everything from their biogenesis and respiratory function to their dynamic nature and response to oxidative stress. By acting as a histone deacetylase (HDAC) inhibitor and a signaling molecule, sodium butyrate orchestrates a complex network of pathways that collectively enhance mitochondrial function and cellular bioenergetic status.
The influence of sodium butyrate on cellular energy production is profound. It directly impacts mitochondrial respiration, the process by which cells use oxygen to generate ATP. Studies using Seahorse XF analysis, a standard method for measuring cellular metabolism, have demonstrated that sodium butyrate can modulate key parameters of mitochondrial respiration. In some contexts, such as in motor-neuron-like cells used as a model for ALS, butyrate significantly increases maximal and spare respiratory capacity without affecting basal respiration, suggesting an improved ability to respond to energetic demands. In human glomerular endothelial cells, however, butyrate was found to decrease maximal respiration in a dose-dependent manner under normal conditions, but it could counteract a pathological increase in respiration induced by inflammatory stimuli like lipopolysaccharides (LPS). nih.gov This indicates that sodium butyrate's role is not simply to boost respiration, but to regulate it appropriately based on the cell's physiological state. This regulation directly translates to ATP production, which has been shown to be enhanced by sodium butyrate in several studies. nih.gov
Beyond creating new mitochondria and tuning their respiratory output, sodium butyrate also plays a critical role in mitochondrial quality control and dynamics. It influences the delicate balance between mitochondrial fusion (merging) and fission (division), processes essential for maintaining a healthy mitochondrial network. In colorectal cancer cells, sodium butyrate treatment was found to decrease the levels of dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission, thereby promoting a more fused mitochondrial network. nih.gov Conversely, in a model of diabetic kidney disease, sodium butyrate increased the expression of Mitofusin 2 (MFN2), a protein crucial for mitochondrial fusion, while decreasing the levels of phosphorylated DRP1, which is the active, fission-promoting form of the protein. nih.gov Furthermore, sodium butyrate can induce mitophagy, the selective removal of damaged mitochondria, often by activating the AMPK signaling pathway. nih.gov This process is vital for preventing the accumulation of dysfunctional mitochondria that can lead to cellular damage.
Mitochondrial metabolism is intrinsically linked to the production of reactive oxygen species (ROS). While essential at low levels, excessive ROS can cause significant oxidative stress and damage. Sodium butyrate has been shown to ameliorate oxidative stress by reducing ROS levels and preserving the mitochondrial membrane potential (ΔΨm), which is crucial for proper mitochondrial function. nih.govd-nb.info In intestinal epithelial cells under oxidative stress, sodium butyrate treatment decreased ROS levels and increased the mitochondrial membrane potential. nih.gov This protective effect is partly achieved by boosting the cell's antioxidant defenses and by promoting the removal of damaged, ROS-producing mitochondria through mitophagy. nih.gov
Detailed Research Findings
The tables below summarize specific findings from various research studies on the effects of sodium butyrate on mitochondrial function.
Table 1: Effect of Sodium Butyrate on the Expression of Genes Related to Mitochondrial Function
| Gene | Cell Type | Treatment Conditions | Observed Effect | Fold Change/Significance | Source(s) |
| PGC-1α | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to butyrate | Upregulation | Detected (low/undetected in control) | mdpi.comnih.gov |
| PGC-1α | db/db mice (model of diabetic kidney disease) | NaBut treatment | Upregulation | Significantly increased | nih.gov |
| TFAM | Porcine Intestinal Epithelial Cells (IPEC-J2) | H₂O₂-induced stress + sodium butyrate | Upregulation | Significantly increased vs. H₂O₂ alone | nih.gov |
| NRF1 | db/db mice (model of diabetic kidney disease) | NaBut treatment | Upregulation | Significantly increased | nih.gov |
| DRP1 | Colorectal Cancer Cells (HCT116, SW480) | 1-5mM NaBt for 12-24h | Downregulation | Significantly decreased | nih.gov |
| MFN2 | db/db mice (model of diabetic kidney disease) | NaBut treatment | Upregulation | Significantly increased | nih.gov |
Table 2: Effect of Sodium Butyrate on Mitochondrial Respiration Parameters (Seahorse Assay)
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Significance | Source(s) |
| Basal Respiration | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to butyrate | No significant influence | Not significant | nih.gov |
| Maximal Respiration | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to butyrate | Dose-dependent decrease | p < 0.05 | nih.gov |
| ATP-Linked Respiration | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to butyrate | No significant influence | Not significant | nih.gov |
| Maximal Respiration | hgMVECs | LPS stimulation + butyrate | Decreased vs. LPS alone | p < 0.05 | nih.gov |
Table 3: Effect of Sodium Butyrate on Mitochondrial Status
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Significance | Source(s) |
| Mitochondrial Mass | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to 100µM & 500µM butyrate | Increased | p < 0.0001 | mdpi.comnih.gov |
| Mitochondrial DNA (mtDNA) Content | Porcine Intestinal Epithelial Cells (IPEC-J2) | H₂O₂-induced stress + sodium butyrate | Increased | Significantly increased | nih.gov |
| Mitochondrial Membrane Potential (ΔΨm) | Porcine Intestinal Epithelial Cells (IPEC-J2) | H₂O₂-induced stress + sodium butyrate | Increased (stabilized) | Significantly increased | nih.gov |
| Reactive Oxygen Species (ROS) | Breast Cancer Cells (MCF-7, MDA-MB-468) | Dose-dependent NaBu | Increased | p < 0.001 | d-nb.info |
| Reactive Oxygen Species (ROS) | Porcine Intestinal Epithelial Cells (IPEC-J2) | H₂O₂-induced stress + sodium butyrate | Decreased | Significantly decreased | nih.gov |
Interactions with the Microbiome and Systemic Physiological Impact
Microbiota-Derived Production and Metabolite Dynamics
Sodium butyrate (B1204436) is the salt form of butyric acid, a short-chain fatty acid (SCFA) that is endogenously produced in the colon. osavi.com The primary mechanism of its formation is the bacterial fermentation of complex carbohydrates, particularly dietary fibers and resistant starches, that are not digested in the upper gastrointestinal tract. nih.gov This anaerobic process is carried out by specific populations of the gut microbiota.
The most significant butyrate-producing bacteria belong to the phylum Firmicutes, specifically within Clostridial clusters IV and XIVa. nih.gov Key species and groups instrumental in this synthesis include Faecalibacterium prausnitzii, Eubacterium rectale, Roseburia spp., Anaerostipes, Coprococcus, and Butyricicoccus. nih.gov These bacteria metabolize indigestible carbohydrates to generate energy, with butyrate being a principal end-product. nih.gov While carbohydrates are the main substrate, butyrate can also be synthesized to a lesser extent from the microbial fermentation of proteins via pathways like the lysine (B10760008) pathway. nih.gov
Two primary metabolic pathways are responsible for the majority of microbial butyrate synthesis from carbohydrates in the human gut: nih.govnih.gov
Butyrate Kinase (buk) Pathway: In this pathway, butyryl-CoA is first phosphorylated to create butyryl-phosphate, which is then converted into butyrate. nih.gov
Butyryl-CoA:acetate CoA-transferase (but) Pathway: This is the predominant pathway, where the coenzyme A (CoA) moiety from butyryl-CoA is transferred to acetate. This reaction yields butyrate and acetyl-CoA. nih.govnih.gov This pathway is notable because it involves the uptake of acetate, meaning the resulting butyrate molecule is partly derived from the initial carbohydrate and partly from acetate, a product of other bacterial fermentation processes. aimspress.com
The efficiency and rate of butyrate production are influenced by several factors, including the type of dietary fiber consumed and the local pH of the colon. aimspress.com A mildly acidic environment, which occurs when SCFA concentrations are high, can select for and enhance the butyrate-producing activity of these key bacterial groups. aimspress.com
Table 1: Key Butyrate-Producing Bacteria and Their Substrates
| Bacterial Group/Species | Phylum | Primary Substrates |
| Faecalibacterium prausnitzii | Firmicutes | Dietary Fiber, Resistant Starch |
| Roseburia spp. | Firmicutes | Dietary Fiber, Polysaccharides |
| Eubacterium rectale | Firmicutes | Dietary Fiber, Resistant Starch |
| Anaerostipes spp. | Firmicutes | Lactate, Acetate, Dietary Fiber |
| Butyricicoccus spp. | Firmicutes | Dietary Fiber |
Sodium butyrate not only is a product of the microbiota but also actively modulates the composition and diversity of the gut microbial ecosystem. Its presence can create a more favorable environment for beneficial microbes while inhibiting the proliferation of potential pathogens. osavi.com One mechanism by which it achieves this is by lowering the luminal pH, which can suppress the growth of pH-sensitive pathogenic bacteria. osavi.comfrontiersin.org
Research has demonstrated that butyrate administration can lead to significant shifts in the gut microbiota. In studies on inflammatory bowel disease (IBD), supplementation with sodium butyrate was shown to increase the abundance of SCFA-producing bacteria, such as those from the Lachnospiraceae family and the genus Butyricicoccus. nih.gov This suggests a positive feedback loop where exogenous butyrate promotes the growth of bacteria that can produce more endogenous butyrate. nih.gov
Cross-Talk along the Gut-Brain Axis
Butyrate is a critical signaling molecule in the intricate communication network between the gut and the brain, known as the gut-brain axis. nmc-magazine.comnih.gov Its influence extends beyond the gastrointestinal tract, impacting neurological processes and brain function. nih.gov The communication occurs through several pathways, including endocrine, immune, and neural signals. nmc-magazine.com
Butyrate exerts its effects by interacting with specific G protein-coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109a, which are expressed on various cell types including intestinal epithelial cells, immune cells, and nerve cells of the enteric and central nervous systems. nmc-magazine.com It can also be transported into cells and act as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov As an HDAC inhibitor, butyrate can epigenetically regulate gene expression in the brain, which is a key mechanism behind its neuroprotective effects observed in models of neurodegenerative and behavioral disorders. nih.gov
One of the direct neural pathways involves the vagus nerve. Butyrate produced in the colon can stimulate vagal afferent nerve endings, sending signals directly to the brain. youtube.com This signaling has been implicated in the regulation of functions such as satiety. youtube.com The immunomodulatory properties of butyrate also play a role in gut-brain communication; by reducing gut inflammation and strengthening the intestinal barrier, butyrate limits the systemic circulation of pro-inflammatory molecules that could otherwise negatively impact the brain. youtube.com
Table 2: Mechanisms of Butyrate in Gut-Brain Axis Communication
| Mechanism | Target Cells / Receptors | Effect |
| HDAC Inhibition | Neurons, Glial Cells | Epigenetic regulation of gene expression, neuroprotection. nih.gov |
| GPCR Signaling | Enteroendocrine Cells, Nerve Cells (GPR41, GPR43, GPR109a) | Modulation of hormone release and neural signaling. nmc-magazine.com |
| Vagus Nerve Stimulation | Vagal Afferent Nerves | Direct neural communication from the gut to the brain. youtube.com |
| Immune Modulation | Immune Cells | Reduction of pro-inflammatory cytokines, preventing neuroinflammation. nmc-magazine.com |
Systemic Bioavailability and Inter-organ Effects
Although butyrate is the primary energy source for colonocytes, with approximately 95% of it being rapidly metabolized by these cells, the remaining fraction enters the portal circulation and can exert effects on distal organs and systems. oup.comnih.gov While concentrations in peripheral blood are typically low due to rapid uptake by the liver and colonocytes, its systemic influence is significant. oup.com
Once in circulation, butyrate can reach the liver, immune cells, and other peripheral tissues, where it continues to act as a signaling molecule and an HDAC inhibitor. nmc-magazine.comnih.gov In the liver, it can influence metabolic processes. Systemically, it has demonstrated potent anti-inflammatory and immunomodulatory effects. nih.govnmc-magazine.com For instance, butyrate can modulate the activity of immune cells like neutrophils and macrophages and inhibit the production of pro-inflammatory cytokines by targeting transcription factors such as NF-κB. nih.govyoutube.com
The systemic effects of butyrate have led to research into its potential applications for a wide range of extraintestinal conditions. nih.gov Studies have explored its role in metabolic disorders, where it may influence insulin (B600854) sensitivity, and in conditions involving systemic inflammation. nmc-magazine.comnih.gov Its ability to regulate gene expression via HDAC inhibition is a key mechanism underlying its broad therapeutic potential in various organ systems beyond the gut. nih.gov
Biological Functions and Preclinical Research Applications of Sodium Butyrate
2 Neurological and Neurodevelopmental Disorder Research
3 Autism Spectrum Disorder Models
Preclinical studies utilizing various animal models of Autism Spectrum Disorder (ASD) have investigated the potential of sodium butyrate to ameliorate core behavioral and neuropathological features of the disorder. These models include those with a genetic basis, such as the BTBR T+ Itpr3tf/J (BTBR) mouse strain, and those induced by environmental factors, like prenatal exposure to valproic acid (VPA) or maternal immune activation (MIA). mdpi.comcore.ac.uk
In the BTBR mouse model, which exhibits idiopathic ASD-like behaviors, sodium butyrate administration has been shown to attenuate social deficits and reduce repetitive behaviors. nih.govbiu.ac.il One study found that a 100 mg/kg dose of sodium butyrate improved social behavior, while both 100 mg/kg and 1200 mg/kg doses decreased marble-burying, a measure of repetitive behavior. nih.gov Mechanistically, sodium butyrate appeared to modulate the balance of excitatory and inhibitory neurotransmission in the prefrontal cortex by altering the transcription of related genes. nih.govbiu.ac.il Specifically, it decreased the expression of excitatory genes like cFos and Grin2b while increasing inhibitory genes such as Drd2 and Gabrg1. nih.gov
Research has also explored the impact of maternal sodium butyrate supplementation. In BTBR mice, maternal treatment with butyrate was found to rescue social deficits and partially alleviate repetitive behaviors in their offspring. core.ac.uk This maternal intervention also prevented cerebellar cortex hypertrophy and corrected deficits in Purkinje cell firing and synaptic plasticity in the offspring. core.ac.uk
In VPA-induced mouse models of autism, sodium butyrate has demonstrated positive effects on dendritic spine density in the hippocampus. mdpi.com Furthermore, in a maternal immune activation (MIA) mouse model, created by treating pregnant mice with polyinosinic:polycytidylic acid (Poly I:C), early-life supplementation with sodium butyrate attenuated some stereotyped behaviors and modulated neuroinflammation and gut microbiota composition in the adult offspring. world-wide.org
Studies on prenatal lipopolysaccharide (LPS)-exposed rat models of ASD also suggest a role for butyrate in modulating the hypothalamic-pituitary-adrenal (HPA) axis. asm.org These models show decreased concentrations of short-chain fatty acids (SCFAs), including butyrate, and increased levels of the stress hormone corticosterone (B1669441). asm.org Sodium butyrate treatment was found to normalize corticosterone levels and the expression of corticotropin-releasing hormone receptor 2 (CRHR2), potentially by increasing histone acetylation at the CRHR2 promoter. asm.org
Table 1: Effects of Sodium Butyrate in Preclinical Models of Autism Spectrum Disorder
| Model | Key Findings | Reference(s) |
|---|---|---|
| BTBR Mouse Model | Attenuated social deficits and reduced repetitive behaviors. Modulated excitatory/inhibitory gene transcription in the prefrontal cortex. | nih.govbiu.ac.il |
| Maternal BTBR Mouse Model | Maternal butyrate treatment rescued social and partially repetitive behavior deficits in offspring. Prevented cerebellar abnormalities. | core.ac.uk |
| Valproic Acid (VPA) Induced Mouse Model | Improved dendritic spine density in the hippocampus. | mdpi.com |
| Maternal Immune Activation (MIA) Mouse Model | Attenuated some stereotyped behaviors. Modulated neuroinflammation and gut microbiota in offspring. | world-wide.org |
| Prenatal Lipopolysaccharide (LPS) Induced Rat Model | Normalized HPA axis hyperactivity by increasing histone acetylation and CRHR2 expression. | asm.org |
4 Neuroprotective Effects and Neuroinflammation Mitigation
Sodium butyrate has demonstrated significant neuroprotective properties and an ability to mitigate neuroinflammation in various preclinical models of neurodegenerative diseases. nih.govmdpi.com Its mechanisms of action often involve the modulation of inflammatory pathways, restoration of the gut microbiota, and protection against neuronal cell death. nih.govmdpi.com
In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), sodium butyrate treatment improved motor function, increased levels of striatal neurotransmitters, and reduced the death of dopaminergic neurons. nih.govmdpi.com These neuroprotective effects were linked to the restoration of gut microbial dysbiosis. nih.govmdpi.com Furthermore, sodium butyrate attenuated the disruption of the intestinal barrier, reduced pro-inflammatory cytokines in the serum, colon, and striatum, and inhibited the overactivation of glial cells. nih.govmdpi.com Mechanistic studies revealed that these effects were associated with the suppression of the TLR4/MyD88/NF-κB signaling pathway in both the colon and the striatum. nih.govmdpi.com
The anti-inflammatory effects of sodium butyrate have also been observed in other models of neuronal injury. It has been shown to inhibit the activation of the transcription factor Nuclear factor-kappa B (NF-κB) and reduce the expression of inflammatory cytokines like interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase and cyclooxygenase-2. researchgate.net In vitro studies using SH-SY5Y cells stimulated with TNF-α, a pro-inflammatory cytokine, demonstrated that sodium butyrate could attenuate cell death. researchgate.net
Research also points to the role of G-protein-coupled receptor 109A (GPR109A) in mediating the neuroprotective effects of sodium butyrate. nih.gov In Parkinson's disease models, activation of GPR109A is believed to protect the intestinal barrier by inhibiting the NF-κB signaling pathway. nih.gov Studies comparing sodium butyrate to other GPR109A agonists like monomethyl fumarate (B1241708) have shown that both can ameliorate motor symptoms and reduce the degeneration of dopaminergic neurons, highlighting the importance of this receptor in neuroprotection. nih.gov
3 Metabolic Disorders Research
1 Type 2 Diabetes Models
Sodium butyrate has been extensively studied in preclinical models of type 2 diabetes (T2D), where it has shown potential to improve glucose homeostasis, reduce insulin (B600854) resistance, and ameliorate related metabolic dysfunctions. elsevierpure.comjove.com Animal models such as the db/db mouse, a genetic model of obesity and T2D, and rats with diabetes induced by a high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ), are commonly used in this research. elsevierpure.comnih.gov
In HFD/STZ-induced diabetic rats, sodium butyrate treatment significantly reduced plasma glucose, HbA1c, and insulin resistance, with effects comparable to the common anti-diabetic drug metformin. elsevierpure.com It also improved dyslipidemia and reduced fat accumulation in the liver and adipose tissue, while mitigating damage to pancreatic beta-cells. elsevierpure.com These effects were associated with the inhibition of HDAC activity, leading to increased histone H3 acetylation in the liver. elsevierpure.com
Similarly, in db/db mice, oral administration of sodium butyrate has been shown to decrease blood glucose and HbA1c levels. bioscientifica.comwesleyan.edu These studies also highlight the role of sodium butyrate in mitigating diabetic endotoxemia, a condition characterized by increased levels of lipopolysaccharide (LPS) in the blood due to a compromised gut barrier. bioscientifica.comwesleyan.edu Sodium butyrate was found to preserve gut epithelial barrier integrity, reduce inflammatory cell infiltration in the gut, and restore the composition of the gut microbiota. bioscientifica.comwesleyan.edu
Further research in db/db mice has demonstrated that sodium butyrate can ameliorate T2D-related sarcopenia, the age-related loss of muscle mass and function. nih.gov It was found to improve the exercise capacity of these mice by increasing the proportion of slow-twitch muscle fibers. nih.gov This effect was mediated by an increase in group 2 innate lymphoid cells (ILC2s) and activation of the IL-13/STAT3 signaling pathway. nih.gov
Table 2: Effects of Sodium Butyrate in Preclinical Models of Type 2 Diabetes
| Model | Key Findings | Reference(s) |
|---|---|---|
| High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic Rat | Reduced plasma glucose, HbA1c, insulin resistance, and dyslipidemia. Inhibited HDAC activity in the liver. | elsevierpure.com |
| db/db Mouse Model | Decreased blood glucose and HbA1c. Ameliorated diabetic endotoxemia by preserving gut barrier integrity. | bioscientifica.comwesleyan.edu |
| db/db Mouse Model (Sarcopenia) | Improved exercise capacity by increasing slow-twitch muscle fibers via the ILC2s/IL-13/STAT3 pathway. | nih.gov |
| Non-obese Diabetic Mouse Model | Ameliorated increased colonic HDAC activity and reactive oxygen species production. | nih.gov |
2 Diabetic Kidney Disease Models
Research in preclinical models of diabetic kidney disease (DKD) suggests that sodium butyrate can protect against kidney tissue injury and dysfunction. nih.govresearchgate.net These studies often employ db/db mice and STZ-induced diabetic models to investigate the pathological changes associated with DKD. nih.govresearchgate.net
In db/db mice, sodium butyrate treatment has been shown to attenuate high blood glucose levels and reverse increases in urine and serum markers of kidney damage, such as blood urea (B33335) nitrogen (BUN), serum creatinine (B1669602) (Ucr), and urinary albumin excretion (UAE). nih.gov The protective effects are linked to improvements in mitochondrial function within the kidney tissue, mediated through the activation of the AMPK/PGC-1α signaling pathway. nih.gov Furthermore, sodium butyrate was observed to modulate the gut microbial composition, which is often altered in DKD. nih.gov
In STZ-induced DKD mouse models, exogenous sodium butyrate administration improved glucose and lipid metabolism disorders, prevented proteinuria, and inhibited renal inflammation and fibrosis. researchgate.netnih.gov One of the key mechanisms identified is the induction of histone butyrylation, a specific type of post-translational modification. researchgate.netnih.gov Sodium butyrate was found to increase histone H3K9 butyrylation (H3K9bu), and inhibiting this process reversed the anti-inflammatory and anti-fibrotic effects of the compound. researchgate.netnih.gov This suggests that the therapeutic effects of sodium butyrate in DKD are, at least in part, mediated through this epigenetic modification. researchgate.netnih.gov
Studies have also indicated that sodium butyrate can alleviate renal dysfunction in db/db mice by modulating the expression of microRNAs, such as miR-7a-5p, which in turn affects the TGF-β1 pathway, a key player in renal fibrosis. frontiersin.org
3 Obesity Models
Sodium butyrate has been investigated for its anti-obesity effects in various preclinical models, primarily those induced by a high-fat diet (HFD). nih.govnih.gov These studies suggest that butyrate can prevent diet-induced obesity and treat existing obesity by influencing body weight, fat mass, and metabolic parameters. nih.gov
Dietary supplementation with sodium butyrate in HFD-fed mice has been shown to significantly reduce body weight gain and fat mass. nih.gov It also helps to suppress the accumulation of adipose tissue and lipids in the liver. nih.gov The effects of sodium butyrate on obesity appear to be linked to its ability to modulate energy expenditure and inflammation. nih.gov In the adipose tissue of obese mice, sodium butyrate supplementation can promote a shift towards an anti-inflammatory immune cell profile, with an increase in M2 macrophages and regulatory T-cells. nih.gov
Furthermore, butyrate treatment may stimulate mitochondrial activity and thermogenesis in brown adipose tissue (BAT). nih.gov In some animal models, oral administration of sodium butyrate has been shown to reduce body weight, liver weight, and epididymal fat weight. nih.gov It has also been found to improve fasting blood glucose levels and insulin sensitivity. nih.gov
However, the effects of butyrate can be context-dependent. For instance, some research indicates that the impact of butyrate on obesity may be age-related, with more pronounced effects in younger adult mice. nih.gov Additionally, studies have reported that butyrate treatment did not significantly affect the body weight of lean animals on a standard diet. nih.gov
4 Inflammatory Disease Research
The anti-inflammatory properties of sodium butyrate have been well-documented in preclinical models of inflammatory diseases, particularly inflammatory bowel disease (IBD). nih.govnih.gov Models such as 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, which mimics Crohn's disease, are frequently used to study these effects. nih.govnih.gov
In the TNBS-induced colitis model, sodium butyrate administration significantly ameliorated the inflammatory response and intestinal epithelium barrier dysfunction. nih.govnih.gov The protective effects of butyrate are largely attributed to its ability to activate the G protein-coupled receptor 109A (GPR109A). nih.govnih.gov In wild-type mice, sodium butyrate provided protection, but this effect was absent in mice lacking the GPR109A receptor. nih.gov
Mechanistically, sodium butyrate has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition is mediated through the suppression of the NF-κB p65 and AKT signaling pathways. nih.gov
In a mouse model of necrotizing enterocolitis (NEC), another inflammatory condition of the gut, sodium butyrate administration improved the survival rate, relieved intestinal pathological injury, and reduced the expression of the pro-inflammatory mediator High Mobility Group Box-1 (HMGB1) and its downstream signaling molecules like TLR4 and NF-κB. nih.gov It also decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) while increasing the anti-inflammatory cytokine IL-10. nih.gov Moreover, sodium butyrate partially corrected the gut flora dysbiosis associated with NEC. nih.gov
These findings underscore the potential of sodium butyrate as a therapeutic agent for inflammatory conditions, primarily through its action on key inflammatory signaling pathways and its role in maintaining gut barrier integrity. nih.govnih.govnih.gov
Inflammatory Disease Research
Inflammatory Bowel Disease Models
Sodium butyrate has demonstrated significant anti-inflammatory activity in preclinical models of inflammatory bowel disease (IBD), which includes conditions like Crohn's disease and ulcerative colitis. nih.govepa.gov Research in rodent models of colitis shows that oral supplementation with sodium butyrate can lead to a reduction in colitis scores, prevention of body weight loss, and an increase in histone H3 acetylation in the colonic mucosa. nih.gov It has been observed to ameliorate inflammatory responses and intestinal epithelium barrier dysfunction. epa.gov
One of the key mechanisms of sodium butyrate's action is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory mediators and cytokines such as TNF-α and IL-6. nih.gov By suppressing NF-κB activity, butyrate helps to reduce the inflammatory cascade in the gut. nih.gov Furthermore, studies have shown that sodium butyrate can modulate the composition of the gut microbiota, restoring microbial diversity and reducing the dysbiosis associated with gut inflammation. nih.govmdpi.com Specifically, it has been shown to alter the abundance of bacterial groups like Bacteroides, Lachnospiraceae, and Ruminiclostridium. mdpi.com
In models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, sodium butyrate has been found to alleviate the condition by inhibiting ferroptosis and modulating the ERK/STAT3 signaling pathway. nih.gov It also helps in restoring the production and distribution of tight-junction proteins like ZO-1, which are crucial for maintaining the integrity of the intestinal barrier. frontiersin.org While most animal and human studies indicate positive effects of butyrate in reducing inflammation and maintaining remission in IBD, there have been some conflicting results. nih.govmdpi.com For instance, one study on newly diagnosed IBD children and adolescents reported no significant difference between the sodium butyrate and placebo groups. nih.gov
Research Findings on Sodium Butyrate in IBD Models
| Model/Study Type | Key Findings | Reported Mechanisms of Action | Reference |
| Mouse models of acute and chronic colitis | Decreased colitis scores, prevented body weight loss. | Induced histone H3 acetylation in colonic mucosa. | nih.gov |
| DSS-induced colitis mouse model | Alleviated colitis severity. | Restored balance of gut microbiota dysbiosis. | mdpi.com |
| TNBS-induced colitis mouse model | Ameliorated inflammatory response and intestinal epithelium barrier dysfunction. | Inhibition of NF-κB p65 and AKT signaling pathways. | epa.gov |
| DSS-induced IBD model | Alleviated IBD symptoms. | Inhibition of ferroptosis, modulation of ERK/STAT3 signaling and intestinal flora. | nih.gov |
| DSS-treated mice | Preserved the production and distribution of ZO-1 protein. | Restoration of tight-junction protein production. | frontiersin.org |
| Human IBD patients (active) | Altered intestinal epithelial expression of genes related to butyrate transport and metabolism. | Inflammation-driven changes in butyrate handling by the epithelium. | oup.com |
| Children and adolescents with newly diagnosed IBD | No significant effectiveness observed. | Potential for inflammatory cytokines to increase pro-inflammatory effects of butyrate. | mdpi.com |
Ocular Pathologies Research (e.g., Retinopathy of Prematurity)
Sodium butyrate is being investigated for its therapeutic potential in ocular pathologies, particularly in the context of neovascularization and retinal diseases like retinopathy of prematurity (ROP). biorxiv.orgnih.govsciencecast.orgbiorxiv.org ROP is a major cause of childhood blindness, and current treatments are not always effective in preventing long-term visual impairment. biorxiv.orgsciencecast.org
In preclinical mouse models of oxygen-induced retinopathy (OIR), which mimics ROP, daily oral supplementation with sodium butyrate has been shown to significantly protect against pathological angiogenesis. biorxiv.orgsciencecast.orgbiorxiv.org This protective effect extends beyond the vasculature to include neuronal and microglial pathology in the inner retina. biorxiv.orgsciencecast.org Studies have demonstrated that butyrate administration can decrease the avascular area and neovascularization in the retina of OIR mice. biorxiv.org
The mechanism of action appears to involve the inhibition of neovascularization. In vitro studies using human umbilical vein endothelial cells (HUVEC) have shown that sodium butyrate significantly inhibits their ability to form tubes and proliferate. nih.gov This inhibitory effect was also observed in choroid sprouting experiments. nih.gov One proposed molecular pathway involves the upregulation of thioredoxin-interacting protein (TXNIP) and the downregulation of vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.com
Furthermore, research suggests that sodium butyrate can be effective as an early-phase intervention for ROP. biorxiv.orgsciencecast.org It has shown efficacy in a novel hyperglycemia-associated retinopathy (HAR) model, which is relevant as many premature infants experience hyperglycemia. biorxiv.orgsciencecast.org In models of early type 2 diabetes, butyrate supplementation has been found to mitigate retinal neurovascular unit damage by improving glucose and lipid metabolism and restoring gut microbial balance. nih.govnih.gov It has been shown to attenuate retinal thinning and preserve visual function. nih.gov
Research Findings on Sodium Butyrate in Ocular Pathologies
| Model/Study Type | Key Findings | Reported Mechanisms of Action | Reference |
| Oxygen-induced retinopathy (OIR) mouse model | Significantly protected against pathological angiogenesis; impacted vascular, neuronal, and microglial pathology. | - | biorxiv.orgsciencecast.org |
| HUVEC cell culture and choroid sprouting model | Inhibited tube formation, proliferation, and choroid sprouting. | - | nih.gov |
| Laser-induced choroidal neovascularization (CNV) mouse model | Significantly reduced CNV lesion size. | Upregulation of TXNIP and downregulation of VEGFR2. | mdpi.com |
| Early type 2 diabetes mouse model | Mitigated retinal neurovascular unit damage, attenuated retinal thinning, and partially improved visual function. | Improved glucose and lipid metabolism, partial restoration of gut microbial balance. | nih.govnih.gov |
Hepatic Pathologies Research (e.g., Valproate-induced liver injury, hepatic steatosis)
Sodium butyrate has shown protective effects in preclinical models of liver pathologies, including drug-induced liver injury and non-alcoholic fatty liver disease (NAFLD).
In the context of valproate (VPA)-induced hepatotoxicity, a known side effect of the antiepileptic drug, sodium butyrate has demonstrated a protective potential. nih.gov In vitro studies using human HepG2 cells, primary rat hepatocytes, and isolated mitochondria have shown that sodium butyrate can prevent VPA toxicity by limiting oxidative and mitochondrial damage. nih.gov This includes reducing reactive oxygen species (ROS) and malondialdehyde, and restoring mitochondrial bioenergetics. nih.gov In vivo studies in rats also confirmed its ability to normalize hepatic biomarkers and reduce inflammation and fibrosis induced by VPA. nih.gov Interestingly, VPA treatment has been shown to lower the abundance of butyrate-producing bacteria in the gut, suggesting a link between gut microbiota, butyrate levels, and VPA-induced liver steatosis. plos.org
Sodium butyrate has also been extensively studied for its role in mitigating hepatic steatosis, a key feature of NAFLD. nih.govcas.cnnih.govsciopen.comfrontiersin.org In high-fat diet-fed mouse models, administration of sodium butyrate has been shown to inhibit hepatic lipogenesis and attenuate hepatic steatosis. nih.govcas.cnnih.gov One of the primary mechanisms is the activation of the LKB1-AMPK-Insig signaling pathway. nih.govcas.cnnih.gov Sodium butyrate enhances the phosphorylation of LKB1 and elevates the intracellular AMP/ATP ratio, which in turn facilitates the activation of AMP-activated protein kinase (AMPK). cas.cn Activated AMPK then enhances the activity of insulin-induced gene (Insig), leading to reduced cleavage and transcriptional activity of SREBP-1c, a key regulator of de novo lipogenesis. cas.cn
Furthermore, sodium butyrate can remodel the gut microbiota, which may contribute to its beneficial effects on the liver. sciopen.com For instance, it has been shown to increase the abundance of Lactobacillus and alter plasma amino acid levels, including an increase in gamma-amino butyric acid (GABA), which has been correlated with a reduction in hepatic triglyceride content. sciopen.com
Research Findings on Sodium Butyrate in Hepatic Pathologies
| Model/Study Type | Key Findings | Reported Mechanisms of Action | Reference |
| In vitro (HepG2, primary hepatocytes) and in vivo (rat) models of valproate-induced liver injury | Prevented VPA toxicity, limited oxidative and mitochondrial damage, normalized hepatic biomarkers, reduced inflammation and fibrosis. | Restoration of fatty acid oxidation (PPARα expression, CPT activity). | nih.gov |
| High-fat diet-induced NAFLD mouse model | Attenuated hepatic steatosis, improved lipid profile and liver function. | Activation of the LKB1-AMPK-Insig signaling pathway. | nih.govnih.gov |
| Fructose-induced NAFLD mouse model | Alleviated hepatic steatosis. | Remodeling of gut microbiota, leading to increased GABA production. | sciopen.com |
Gynecological Disease Research (e.g., Polycystic Ovary Syndrome, Endometriosis, Ovarian Cancer)
Sodium butyrate is emerging as a compound of interest in the study of various gynecological diseases, including endometriosis and ovarian cancer, due to its influence on cellular processes. mdpi.com
In the context of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, research suggests that gut microbiota-derived butyrate may have a protective role. nih.govfrontiersin.orgnih.gov Studies in preclinical mouse models have shown that treatment with n-butyrate can significantly reduce the size of endometriotic lesions. nih.gov This effect is associated with a decrease in the proliferation of cells within the lesions and a reduction in the number of macrophages. nih.gov The mechanisms underlying these effects are thought to involve G-protein-coupled receptors, histone deacetylases (HDACs), and the GTPase activating protein, RAP1GAP. nih.gov Butyrate has been shown to inhibit HDAC activity, which is required for the growth of endometriotic cells and lesions. nih.gov
Regarding ovarian cancer, the upregulation of HDACs in ovarian cancer tissues suggests that butyrate, as an HDAC inhibitor, could be a potential therapeutic agent. mdpi.com Research indicates that understanding how sodium butyrate influences cellular processes in the female reproductive system could open new therapeutic avenues for gynecological cancers. mdpi.com
Research Findings on Sodium Butyrate in Gynecological Diseases
| Disease Model | Key Findings | Reported Mechanisms of Action | Reference |
| Preclinical mouse model of endometriosis | Reduced the size of endometriotic lesions, decreased cell proliferation and macrophage numbers in lesions. | Inhibition of histone deacetylases (HDACs) and involvement of G-protein-coupled receptors and RAP1GAP. | nih.gov |
| Ovarian Cancer | Suggested as a potential therapeutic agent. | Upregulation of HDACs in ovarian cancer tissues points to butyrate's potential as an HDAC inhibitor. | mdpi.com |
Stem Cell Biology Applications
Reprogramming of Somatic Cells to Pluripotent Stem Cells
Sodium butyrate, as a histone deacetylase (HDAC) inhibitor, has been shown to significantly enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). nih.govepigenie.com The generation of iPSCs from human adult fibroblasts typically has a very low efficiency, but the addition of sodium butyrate during the reprogramming process can increase the efficiency by 15- to 51-fold. epigenie.com
The mechanism behind this enhancement involves epigenetic remodeling. epigenie.com Sodium butyrate promotes the hyperacetylation of histones, leading to a more open chromatin structure. epigenie.comstemcell.com This facilitates the binding of reprogramming factors and the reactivation of pluripotency-associated genes. epigenie.com It has been shown to enhance histone H3 acetylation and promote DNA demethylation, which are crucial steps in erasing the epigenetic memory of the somatic cell and establishing a pluripotent state. nih.gov
Furthermore, sodium butyrate has been found to be more potent in promoting cellular reprogramming compared to other common HDAC inhibitors like valproic acid and Trichostatin A. nih.gov It can also facilitate the reprogramming process with a reduced number of transcription factors. For example, it has been used in a chemical cocktail to enable the reprogramming of human primary somatic cells using only OCT4. oup.com Studies have also shown that sodium butyrate can efficiently convert partially reprogrammed iPSCs (pre-iPSCs) into a fully reprogrammed state by overcoming epigenetic barriers. nih.gov
Research Findings on Sodium Butyrate in Somatic Cell Reprogramming
| Study Focus | Key Findings | Reported Mechanisms of Action | Reference |
| Enhancement of iPSC generation | Significantly promotes iPS cell generation from human fibroblasts; more potent than valproic acid and Trichostatin A. | Upregulates the miR302/367 cluster expression by increasing its stability and transcriptional level. | nih.gov |
| Improved efficiency of human iPS cell derivation | Enhances iPS cell derivation efficiency by 15- to 51-fold. | Increased histone H3 acetylation, promoter DNA demethylation, and expression of endogenous pluripotency-associated genes. | epigenie.com |
| Conversion of partially reprogrammed cells | Efficiently converts pre-iPSCs to fully reprogrammed iPSCs. | Increased expression of pluripotent genes (sox2 and nanog) and reprogramming factors. | nih.gov |
| Reprogramming with a single factor | Promotes reprogramming of human somatic cells to iPSCs using only OCT4. | Acts as an epigenetic modifier by inhibiting HDACs. | stemcell.comoup.com |
Maintenance and Self-renewal of Pluripotent Stem Cells
Sodium butyrate has also been shown to play a role in the maintenance and self-renewal of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs). nih.govstemcell.com It can support the self-renewal of both mouse and human ESCs, even in the absence of exogenously added growth factors. stemcell.com
The mechanism by which sodium butyrate promotes self-renewal is linked to its ability to modulate microRNA expression. nih.gov Specifically, it has been reported to promote self-renewal and decrease the differentiation of ES cells, which is associated with a slower decline in the miR302/367 miRNA cluster. nih.gov This miRNA cluster is specific to ES cells and is a target of the key pluripotency transcription factors OCT4 and SOX2. nih.gov By maintaining the expression of this miRNA cluster, sodium butyrate helps to sustain the pluripotent state.
Directed Differentiation of Pluripotent and Mesenchymal Stem Cells
Sodium butyrate, a well-documented histone deacetylase (HDAC) inhibitor, plays a significant role in epigenetically guiding the differentiation of both pluripotent and mesenchymal stem cells into specific lineages. By altering histone acetylation status, sodium butyrate modifies chromatin structure and gene expression, thereby influencing cell fate decisions.
Pluripotent Stem Cells (PSCs)
In the realm of pluripotent stem cells, which include embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), sodium butyrate is instrumental in both the generation and directed differentiation processes. Research indicates that as an HDAC inhibitor, it greatly enhances the efficiency of reprogramming somatic cells into iPSCs. nih.govjohnshopkins.edu This is achieved by promoting epigenetic remodeling, including enhanced histone H3 acetylation and the demethylation of promoter DNA for pluripotency-associated genes. nih.govnih.gov
Furthermore, sodium butyrate has been shown to facilitate the differentiation of PSCs into specific lineages. It is used to promote the differentiation of human ESCs into definitive endoderm and subsequently into hepatocytes and islet-like cells. stemcell.com The mechanism often involves the upregulation of key microRNA clusters, such as miR302/367, which are critical for inducing and maintaining pluripotency and guiding early cell fate decisions. nih.govnih.gov
Table 1: Effects of Sodium Butyrate on Pluripotent Stem Cell Differentiation
| Stem Cell Source | Target Lineage/Process | Key Research Findings | Underlying Mechanism | Citation |
|---|---|---|---|---|
| Human Fibroblasts | Induced Pluripotent Stem Cells (iPSCs) | Greatly enhances the efficiency of iPSC derivation (15- to 200-fold). | Promotes epigenetic remodeling, including histone H3 acetylation and promoter DNA demethylation. Enhances expression of endogenous pluripotency-associated genes. | nih.govjohnshopkins.edu |
| Human Fibroblasts | Induced Pluripotent Stem Cells (iPSCs) | Promotes iPSC generation by upregulating the miR302/367 cluster. | Enhances transcriptional activity of factors like Oct4 on the miR302/367 promoter. | nih.govnih.gov |
| Human Embryonic Stem Cells (ESCs) | Definitive Endoderm & Hepatocytes | Promotes differentiation towards definitive endoderm and subsequently to hepatocytes. | Changes in chromatin structure and gene expression due to HDAC inhibition. | stemcell.com |
| Murine Embryonal Carcinoma Cells | General Differentiation | Induces differentiation, potentially by reactivating silent genes like the cellular retinoic acid-binding protein (cRABP) gene. | Causes hyperacetylation of histones H4, H2a, and H2b. | nih.gov |
Mesenchymal Stem Cells (MSCs)
Sodium butyrate has demonstrated a capacity to direct the differentiation of mesenchymal stem cells into multiple distinct lineages, including hepatic, smooth muscle, and bone-forming cells, while concurrently suppressing fat cell formation.
Studies on bone marrow-derived MSCs show that sodium butyrate can effectively induce their differentiation into hepatocyte-like cells, particularly when cultured in a three-dimensional (3D) collagen scaffold environment. nih.govresearchgate.net This process is marked by a significant upregulation of hepatic genes (like CK-18) and proteins (such as AFP and ALB), driven by an increase in the acetylation of histones H3 and H4. nih.gov Research also suggests that a short pre-treatment with sodium butyrate may be more effective for hepatic differentiation than continuous intervention. benthamdirect.com
Similarly, sodium butyrate promotes the differentiation of rat bone marrow MSCs into smooth muscle cells (SMCs). plos.orgnih.govnih.gov This is evidenced by the enhanced expression of early, middle, and late SMC-specific marker genes, including α-SMA, calponin, and SM-MHC. plos.orgplos.org The underlying mechanism involves the inhibition of HDAC2, leading to increased H3K9 and H4 acetylation at the promoter regions of these specific genes. plos.orgnih.gov
The role of sodium butyrate in osteogenic differentiation is more complex. Some studies report that it enhances osteogenesis from adipose-derived and mesenchymal stem cells. stemcell.comyidu.edu.cn However, other research indicates that it can inhibit the osteogenic differentiation of human periodontal ligament stem cells by suppressing the expression of Smad1, a key signaling mediator in bone formation. nih.gov Conversely, it has been consistently shown to suppress adipogenic (fat cell) differentiation from MSCs. stemcell.com
Table 2: Effects of Sodium Butyrate on Mesenchymal Stem Cell Differentiation
| Stem Cell Source | Target Lineage | Key Research Findings | Underlying Mechanism | Citation |
|---|---|---|---|---|
| Bone Marrow-Derived MSCs | Hepatocyte-like Cells | Induces hepatic differentiation, with significant upregulation of hepatic genes (CK-18) and proteins (AFP, ALB). | Increased acetylation of histones H3 and H4. | nih.govresearchgate.netbenthamdirect.com |
| Rat Bone Marrow MSCs | Smooth Muscle Cells | Promotes differentiation, enhancing expression of SMC-specific genes (α-SMA, calponin, SM-MHC). | Inhibition of HDAC2 expression and its recruitment to SMC gene promoters, leading to high levels of H3K9 and H4 acetylation. | plos.orgnih.govnih.gov |
| Rat Adipose-Derived Stem Cells | Osteoblasts | Promotes osteogenic differentiation. | Histone deacetylase inhibition. | yidu.edu.cn |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Osteoblasts | Inhibits osteogenic differentiation. | Suppresses expression of Smad1. | nih.gov |
| Human Mesenchymal Stem Cells | Adipocytes | Suppresses adipogenic differentiation. | Regulation of transcriptional factors like PPARγ2. | stemcell.comkisti.re.kr |
| Neural Stem/Progenitor Cells (NSPCs) | General Differentiation | Enhances the differentiation potential of NSPCs. | Not specified in the study. | nih.gov |
Research Methodologies and Experimental Approaches
In vitro Cell Culture Models
In vitro cell culture models are fundamental for dissecting the direct cellular and molecular impacts of sodium butyrate (B1204436). These systems allow for controlled experiments on isolated cell populations.
Cancer Cell Lines: A primary focus of sodium butyrate research involves its effects on cancer cells. Various human colorectal cancer (CRC) cell lines, including HCT116, HT-29, SW480, LoVo, and Caco-2, are commonly used. nih.govmdpi.comnih.gov Studies on these cells have shown that sodium butyrate can inhibit cell proliferation and migration, and induce programmed cell death, known as apoptosis. nih.govnih.gov The investigation extends to other cancers, such as hepatocellular carcinoma (using SMMC-7721, HepG2, MHCC97H, and MHCC97L cell lines), breast cancer (MCF7, T47D, MDA-MB231, and BT20), and melanoma (B16 cells), revealing effects on cell growth, cell cycle arrest, and apoptosis. spandidos-publications.comcapes.gov.brnih.gov These models are crucial for screening anticancer effects and exploring underlying molecular pathways, such as the downregulation of specific proteins like Thioredoxin-1. nih.govspandidos-publications.com
Primary Cells: To understand the effects on non-cancerous cells, researchers utilize primary cells isolated directly from tissues. For instance, studies on porcine intestinal epithelial cells (IPEC-J2) help evaluate the direct effects of sodium butyrate on gut health, including cell proliferation and cycle regulation. mdpi.com Human normal colon epithelial cells (FHC) have been used as a control to demonstrate that sodium butyrate can selectively inhibit the growth of cancer cells without harming normal cells. nih.gov
Stem Cells: The role of sodium butyrate in cell differentiation and reprogramming is extensively studied using various stem cell models. It has been shown to direct the differentiation of mouse and human embryonic stem (ES) cells into specific lineages like hepatocytes. stemcell.com In the realm of regenerative medicine, sodium butyrate is used to promote the generation of human induced pluripotent stem cells (iPSCs), often by inducing critical microRNA clusters like miR302/367. nih.gov Furthermore, its influence on bone marrow-derived mesenchymal stem cells (MSCs) is explored to assess their differentiation into hepatic-like cells, which is relevant for potential cell-based therapies for liver diseases. nih.gov
In vivo Animal Models
Animal models are indispensable for studying the systemic and physiological effects of sodium butyrate in a complex living organism, providing insights that in vitro models cannot.
Mouse: The mouse is a widely used model. In a model of diabetic nephropathy (db/db mice), sodium butyrate was found to ameliorate renal dysfunction. nih.govnih.gov For neurodegenerative diseases, it has been shown to improve motor deficits and protect dopaminergic neurons in a rotenone-induced Parkinson's disease model and restore memory in an Alzheimer's disease model. nih.gov In immunology, mouse models of necrotizing enterocolitis (NEC) demonstrate that sodium butyrate can alleviate intestinal inflammation and partially correct gut flora disturbances. nih.gov It is also used in cancer research, where mouse xenograft models show that it can inhibit tumor growth. nih.govnih.gov Furthermore, studies on mice with high-fat diet-induced metabolic syndrome reveal that butyrate can improve glucose intolerance and insulin (B600854) resistance. nih.gov
Rat: Rat models have been employed to investigate the role of butyrate in visceral sensitivity and carcinogenesis. In one study, rats receiving butyrate enemas developed colonic hypersensitivity, providing a model to study conditions like Irritable Bowel Syndrome (IBS). nih.gov Other research has used rats to examine the effects of dietary butyrate on the development of chemically-induced colonic neoplasia. researchgate.net Additionally, rat distal colon tissue has been used in ex vivo flux chamber studies to analyze the transport of sodium and chloride ions. nih.gov
Drosophila: The fruit fly, Drosophila melanogaster, serves as a valuable model for studying genetics, aging, and metabolism due to its short lifespan and genetic tractability. nih.gov Research has shown that sodium butyrate can rescue locomotor impairment and early mortality in a rotenone-induced Drosophila model of Parkinson's disease. nih.gov Multi-omics studies in Drosophila have revealed that sodium butyrate significantly impacts host gene expression, gut bacterial composition, and metabolite profiles, particularly affecting lipid metabolism. nih.govmdpi.com Other studies have demonstrated that supplementation with sodium butyrate can increase the lifespan of the flies, pointing to its geroprotective potential. researchgate.net
Piglet: Piglets are an important model for human infant gut health due to their physiological similarities. Studies in weaned piglets investigate the effects of sodium butyrate on growth performance and intestinal health. nih.gov Research shows that dietary supplementation can improve gut barrier function, modulate the intestinal microbial community by increasing beneficial bacteria like Lactobacillus, and maintain jejunal homeostasis, which is critical during the stressful post-weaning period. mdpi.comfrontiersin.org
Sea Bass: In aquaculture, the European sea bass (Dicentrarchus labrax) is used to study the effects of dietary supplements on fish health. Ex vivo studies using intestinal explants have shown that sodium butyrate can modulate immune and oxidative responses. mdpi.com In vivo feeding trials have investigated its impact on growth, serum biochemical indices, and gut microbiota, revealing that while it may not always promote growth, it can positively alter the intestinal microbial community. nih.govnih.gov
Multi-Omics Approaches
Multi-omics approaches provide a holistic view of the molecular changes induced by sodium butyrate by simultaneously analyzing entire sets of biological molecules.
Transcriptomics and Gene Expression Profiling
Transcriptomics, primarily through RNA-sequencing (RNA-seq), is used to create a global profile of gene expression changes in response to sodium butyrate. In a mouse model of diabetic nephropathy, RNA-seq identified 180 messenger RNAs (mRNAs) and 17 long non-coding RNAs (lncRNAs) that were reversely changed after treatment, highlighting its regulatory role in inflammation and renal dysfunction. nih.gov In colorectal cancer cells, RNA-seq revealed thousands of differentially expressed genes, with analyses pointing to effects on pathways like DNA replication and cell cycle. mdpi.com Similar comprehensive analyses in Streptomyces showed that over 30% of its genes were affected, leading to the activation of cryptic antibiotic production. oup.com These studies often use quantitative real-time PCR (qRT-PCR) to validate the expression levels of key genes identified in the sequencing data. nih.govmdpi.comoup.com
Metabolomics Analysis
Metabolomics involves the large-scale study of small molecules, or metabolites, within cells and biological systems. This approach helps to understand how sodium butyrate affects cellular metabolism. In lactating goats, metabolomics based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) revealed that a diet supplemented with sodium butyrate activated the liver's pentose (B10789219) phosphate (B84403) pathway and fatty acid synthesis. nih.govresearchgate.net This analysis identified 23 dysregulated metabolites, including phospholipids (B1166683) and fatty acids. nih.govresearchgate.net In the yeast Rhodotorula glutinis, an integrated analysis of transcriptomics and metabolomics showed that sodium butyrate treatment altered amino acid metabolism and oxidative stress, leading to enhanced carotenoid production. mdpi.com Similarly, in a high-fat diet mouse model, serum metabolomics identified hundreds of altered metabolites, with pathway analysis showing enrichment in processes like resolvin and lipoxin biosynthesis. nih.gov
Microbiome Composition Analysis (e.g., 16S rRNA sequencing)
To study the impact of sodium butyrate on the complex community of microorganisms in the gut, researchers use microbiome analysis, most commonly through 16S rRNA gene sequencing. youtube.com This technique targets a gene that is present in all bacteria and archaea, allowing for taxonomic identification and quantification of different microbial populations. youtube.com In studies on patients with Inflammatory Bowel Disease (IBD), 16S sequencing showed that sodium butyrate administration altered the gut microbiota by increasing the abundance of other butyrate-producing bacteria like Lachnospiraceae and Butyricicoccus. nih.gov In a mouse model of necrotizing enterocolitis, this method confirmed that sodium butyrate could partially correct the dysbiosis associated with the disease. nih.gov Similar analyses in weaned piglets and largemouth bass also demonstrated significant shifts in the gut microbial community structure following sodium butyrate supplementation. frontiersin.orgnih.gov
Biochemical and Molecular Assays
A variety of specific laboratory assays are employed to measure the functional outcomes and molecular changes resulting from sodium butyrate treatment.
Cell Viability and Proliferation Assays: To quantify the effect on cell growth, researchers use assays such as the MTT assay and the Cell Counting Kit-8 (CCK-8) assay, which measure metabolic activity as an indicator of cell viability. nih.govspandidos-publications.comnih.gov Crystal violet staining is another common method to visualize and quantify the number of adherent, living cells after treatment.
Apoptosis Assays: The induction of programmed cell death is a key research area. Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining is a standard method to distinguish between viable, apoptotic, and necrotic cells. nih.gov
Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing whether sodium butyrate causes cell cycle arrest.
Western Blotting: This technique is widely used to detect and quantify the expression levels of specific proteins. It has been used to measure changes in proteins involved in the cell cycle (e.g., p21, CDK4, Cyclin D1), apoptosis (e.g., caspases), and inflammatory signaling pathways (e.g., NF-κB, TLR4). mdpi.commdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of specific proteins, such as cytokines (e.g., IL-6, TNF-α, IL-10), in biological samples.
Migration and Invasion Assays: Transwell assays, also known as Boyden chamber assays, are used to assess the ability of cells to migrate through a porous membrane, providing insight into the anti-metastatic potential of sodium butyrate. nih.gov
Mitochondrial Function Assays: The Seahorse XF Analyzer is used to measure key indicators of mitochondrial function in real-time, such as the oxygen consumption rate (OCR), to determine how sodium butyrate affects cellular bioenergetics.
Western Blotting and Immunoblotting
Western blotting is a fundamental technique used to detect and quantify specific proteins within a sample. In the context of sodium butyrate research, it has been instrumental in elucidating the compound's impact on protein expression and signaling pathways.
One of the primary applications of Western blotting in sodium butyrate studies is to confirm its role as a histone deacetylase (HDAC) inhibitor. abcam.comwikipedia.org Treatment of cells with sodium butyrate typically leads to an increase in the global acetylation of histones, particularly H3 and H4. nih.govnih.gov This hyperacetylation can be visualized and quantified by using antibodies specific to acetylated forms of these histones. For instance, in HeLa cells, a dose-dependent increase in acetylated histone H3 (at lysine (B10760008) 27) has been observed following sodium butyrate treatment. abcam.com Similarly, in HepG2 cells, an increase in total levels of acetylated H3 and H4 has been documented. nih.gov
Western blotting is also crucial for examining the effects of sodium butyrate on cell cycle and apoptosis regulatory proteins. Studies have shown that sodium butyrate treatment can lead to an upregulation of the p21 protein, a key inhibitor of cell cycle progression. nih.govresearchgate.net Furthermore, the induction of apoptosis by sodium butyrate is often assessed by monitoring changes in the levels of apoptosis-related proteins. This includes the degradation of pro-caspases (like pro-caspase-3, -8, and -9) and the corresponding increase in their cleaved, active forms. nih.govnih.gov Another hallmark of apoptosis, the cleavage of poly (ADP-ribose) polymerase (PARP), is also frequently detected by Western blotting in sodium butyrate-treated cells. mdpi.com The expression of proteins from the Bcl-2 family, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, can also be assessed to understand the mechanism of apoptosis. mdpi.comnih.gov
Table 1: Representative Proteins Analyzed by Western Blotting in Sodium Butyrate Studies
| Protein Target | Biological Process | Typical Observation after Sodium Butyrate Treatment |
| Acetylated Histone H3/H4 | Histone Acetylation | Increased Expression abcam.comnih.gov |
| p21 | Cell Cycle Regulation | Increased Expression nih.govresearchgate.net |
| Cleaved Caspase-3 | Apoptosis | Increased Expression nih.govnih.gov |
| Cleaved PARP | Apoptosis | Increased Expression mdpi.com |
| Bcl-2 | Apoptosis | Decreased Expression mdpi.comnih.gov |
| Bax | Apoptosis | Increased Expression mdpi.com |
Quantitative Real-Time PCR (RT-PCR)
Quantitative Real-Time PCR (RT-PCR) is a sensitive technique used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. This method has been widely applied in sodium butyrate research to understand how it modulates gene expression.
A significant finding from RT-PCR studies is the upregulation of the CDKN1A gene, which codes for the p21 protein, a critical cell cycle inhibitor. nih.gov For example, in HCT-116 cells, sodium butyrate has been shown to cause a significant increase in p21 mRNA abundance. nih.gov This transcriptional upregulation is consistent with the observed increase in p21 protein levels seen in Western blotting.
RT-PCR is also extensively used to investigate the transcriptional regulation of genes involved in apoptosis. Following sodium butyrate treatment, an upregulation of pro-apoptotic genes such as Bax and p53 is often observed, while the expression of anti-apoptotic genes like Bcl-2 is frequently downregulated. mdpi.comnih.gov In some cell lines, sodium butyrate has been shown to increase the expression of DAPK1 and DAPK2 (Death-Associated Protein Kinase 1 and 2), which are involved in promoting apoptosis. nih.gov These changes in gene expression at the mRNA level provide a molecular basis for the pro-apoptotic effects of sodium butyrate.
Table 2: Examples of Genes Quantified by RT-PCR in Sodium Butyrate Research
| Gene | Function | Typical Change in Expression after Sodium Butyrate Treatment |
| CDKN1A (p21) | Cell Cycle Inhibition | Upregulation nih.govresearchmap.jp |
| Bax | Pro-apoptotic | Upregulation mdpi.comnih.gov |
| Bcl-2 | Anti-apoptotic | Downregulation mdpi.comnih.gov |
| p53 | Tumor Suppressor | Upregulation mdpi.comnih.gov |
| DAPK1/2 | Pro-apoptotic | Upregulation nih.gov |
Cell Proliferation Assays (e.g., MTT assay)
Cell proliferation assays are essential tools for assessing the cytostatic and cytotoxic effects of compounds like sodium butyrate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Numerous studies have utilized the MTT assay to demonstrate that sodium butyrate inhibits the proliferation of various cell types, particularly cancer cells, in a dose- and time-dependent manner. nih.govnih.gov For example, in Caco-2 colon cancer cells, the MTT assay has been used to determine the optimal concentration and duration of sodium butyrate treatment to induce cell differentiation without causing significant cytotoxicity. nih.gov Similarly, in murine cementoblasts, the MTT assay revealed that higher concentrations of sodium butyrate significantly reduce cell viability. nih.gov The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is often determined from the dose-response curves generated from MTT assay data. nih.gov
Apoptosis Detection Assays (e.g., Annexin V/PI)
To specifically quantify the extent of apoptosis induced by sodium butyrate, researchers commonly employ apoptosis detection assays, with the Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry being a standard method.
This assay is based on the principle that during the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC). Propidium iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
By staining cells with both Annexin V-FITC and PI and analyzing them using flow cytometry, it is possible to distinguish between different cell populations: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+). nih.govmdpi.com Studies have consistently shown that sodium butyrate treatment significantly increases the percentage of early and late apoptotic cells in a dose-dependent manner in various cell lines. nih.govmdpi.commdpi.com
Histone Acetylation Quantification
One common method involves the use of enzyme-linked immunosorbent assays (ELISAs) or similar immunoassay techniques with antibodies that specifically recognize acetylated histones. nih.gov These assays can provide a quantitative measure of the increase in histone acetylation following sodium butyrate treatment. For example, in retinal ganglion cells, treatment with sodium butyrate has been shown to significantly increase the levels of acetylated histone H3 and H4. nih.gov
Immunofluorescence microscopy, as detailed in section 5.5, can also be used to visualize and quantify the intensity of acetylated histone staining within the nucleus, providing a spatial context to the changes in acetylation. nih.gov Furthermore, Western blotting, as described in section 5.4.1, serves as a semi-quantitative method to assess the increase in acetylated histone levels. abcam.com
Measurement of Intracellular Calcium Levels
The measurement of intracellular calcium ([Ca2+]i) levels is important for understanding the role of sodium butyrate in modulating cellular signaling pathways. Changes in intracellular calcium concentrations are critical for a variety of cellular processes, including apoptosis and hormone secretion.
Fluorescent calcium indicators, such as Fura-2/AM or the FLIPR Calcium Assay Kit, are commonly used to measure [Ca2+]i. nih.govnih.gov These dyes can be loaded into cells, and their fluorescence intensity changes upon binding to calcium. This allows for real-time monitoring of [Ca2+]i changes in response to stimuli.
Studies have shown that sodium butyrate can induce an increase in intracellular calcium levels. nih.govnih.gov For instance, in HCT-116 colon cancer cells, sodium butyrate was found to induce calcium release from the endoplasmic reticulum, which in turn triggered extracellular calcium influx. nih.gov This increase in intracellular calcium was shown to be important for sodium butyrate-induced apoptosis. nih.gov In other cell types, such as rat anterior pituitary cells, sodium butyrate has been demonstrated to increase intracellular calcium levels, leading to enhanced growth hormone release. nih.gov
Microscopy and Morphological Analysis
Microscopy is an indispensable tool for observing the morphological changes that occur in cells following treatment with sodium butyrate. These changes can provide visual evidence of cellular processes such as differentiation, senescence, and apoptosis.
Phase-contrast or bright-field microscopy is often used to observe general changes in cell shape and size. researchgate.netnih.gov For example, treatment of H460 lung cancer cells with sodium butyrate induces noticeable morphological changes, with cells becoming more flattened and exhibiting a star-like shape. researchgate.net In some cell models, sodium butyrate has been shown to induce a senescence-like phenotype, characterized by an enlarged and flattened cell morphology. mdpi.com
Immunofluorescence microscopy allows for the visualization of specific proteins and subcellular structures. This technique has been used to show the redistribution of cytoskeletal proteins like F-actin in response to sodium butyrate, which underlies some of the observed morphological alterations. researchgate.net It is also used to visualize the nuclear localization and increased expression of proteins like acetylated histones, providing further evidence of its HDAC inhibitory activity. nih.gov
Future Directions and Outstanding Research Questions
Deeper Elucidation of Specific Molecular Mechanisms and Pathway Interplay
Sodium butyrate (B1204436) is known to exert its effects through several mechanisms, most notably the inhibition of histone deacetylase (HDAC) enzymes. nih.govwikipedia.org This action leads to the hyperacetylation of histones, relaxing chromatin structure and altering gene expression. nih.govwikipedia.org However, the precise downstream consequences of this epigenetic remodeling and its interplay with other signaling pathways are not fully understood.
Future research must move beyond the general mechanism of HDAC inhibition to dissect its specific effects. For instance, studies have shown that sodium butyrate can induce the binding of the Sp3 transcription factor and decrease the binding of Sp1 to specific gene promoters, such as that of the NHE3 gene, thereby regulating its transcription. nih.gov It also influences key cellular signaling cascades, including the PI3K/Akt, NF-κB, and AMPK/mTOR pathways, which are central to cell survival, inflammation, and energy homeostasis. mdpi.comresearchgate.netmdpi.com A critical area for future investigation is how these pathways intersect and communicate following butyrate administration. For example, butyrate's inhibition of the PI3K/Akt pathway has been linked to the suppression of cancer cell migration and the reduction of inflammation. mdpi.commdpi.com Similarly, its activation of AMPK is implicated in improving glucose metabolism and inducing autophagy. nih.govresearchgate.net
Outstanding questions remain regarding the context-dependent nature of these mechanisms. It is unclear how butyrate's influence on one pathway, such as HDAC inhibition, might potentiate or antagonize its effects on another, like G protein-coupled receptor (GPR) signaling. nih.gov Research is needed to clarify the molecular crosstalk between these systems, which could explain the compound's diverse and sometimes opposing effects in different cell types and disease states. mdpi.com
Table 1: Selected Molecular Pathways Modulated by Sodium Butyrate
| Pathway | Key Effects | Associated Disease Models/Processes | References |
|---|---|---|---|
| HDAC Inhibition | Histone hyperacetylation, altered gene transcription | Cancer, Neurodegenerative Diseases, Inflammation | nih.govwikipedia.org |
| PI3K/Akt/NF-κB | Inhibition of cancer cell migration, reduced inflammation | Cancer, Inflammatory Bowel Disease, Diabetic Nephropathy | mdpi.commdpi.com |
| AMPK/mTOR | Induction of autophagy, improved glucose metabolism | Diabetes, Neurodegenerative Diseases, Diabetic Nephropathy | nih.govresearchgate.net |
| Sp1/Sp3 Transcription | Regulation of specific gene expression (e.g., NHE3) | Diarrheal Diseases, Intestinal Absorption | nih.gov |
| GPR Activation | Modulation of hormone secretion (e.g., GLP-1) | Diabetes, Obesity | nih.govnih.gov |
Exploration of Sodium Butyrate's Role in Emerging Disease Models
While sodium butyrate has been extensively studied in the context of colorectal cancer and inflammatory bowel disease (IBD), its potential therapeutic role is emerging in a variety of other conditions. mdpi.comresearchgate.net Future research should systematically explore its efficacy and mechanisms of action in these new disease models.
Neurodegenerative disorders represent a promising new frontier. Studies in animal models of Parkinson's disease suggest that sodium butyrate can improve motor deficits and gut dysfunction by modulating the gut microbiota. nih.gov In models of brain injury and neurodegeneration, it has been shown to induce autophagy, a cellular cleaning process that may help ameliorate disease pathology. nih.gov Similarly, its neuroprotective effects are being investigated in models of Alzheimer's and Huntington's disease, often linked to its ability to cross the blood-brain barrier and reduce neuroinflammation. researchgate.netasm.org
Metabolic diseases are another critical area. In animal models of diet-induced obesity and type 2 diabetes, sodium butyrate supplementation has been shown to reduce body weight, decrease fat accumulation, improve insulin (B600854) sensitivity, and lower blood glucose. nih.govnih.govnih.gov It appears to influence energy metabolism by promoting a shift from carbohydrate to fat utilization and enhancing the function of mitochondria. nih.gov Further studies are needed to translate these findings to human populations and to understand how individual metabolic states and gut microbiome compositions might influence the response to butyrate. nih.govnih.gov
The role of sodium butyrate in infectious diseases is also an emerging field. Research has demonstrated that it can suppress the virulence factors of Vibrio cholerae, the bacterium that causes cholera, without affecting bacterial viability. asm.orgdoaj.org This anti-virulence approach could offer an alternative to traditional antibiotics.
Table 2: Research Findings in Emerging Disease Models for Sodium Butyrate
| Disease Model | Key Research Finding | Organism/System Studied | References |
|---|---|---|---|
| Parkinson's Disease | Ameliorated motor deficits and gut microbiota dysbiosis. | Rotenone-induced mouse model | nih.gov |
| Obesity/Type 2 Diabetes | Reduced body weight, improved insulin sensitivity, and decreased hepatic fat. | High-fat diet and db/db mouse models | nih.govnih.govnih.gov |
| Brain Injury | Induced autophagy-related genes, suggesting a neuroprotective effect. | Carbon monoxide-induced rat model | nih.gov |
| Cholera | Inhibited the expression of virulence factors (cholera toxin, TcpA). | Vibrio cholerae (in vitro and animal models) | asm.orgdoaj.org |
| Prostate Cancer | Induced apoptosis and autophagy in cancer cells. | Human prostate cancer cell lines (DU145) | nih.gov |
Development of Advanced Delivery Systems for Targeted Biological Studies
A significant challenge in studying and utilizing sodium butyrate is its rapid absorption in the upper gastrointestinal tract and its unpleasant odor and taste, which can affect its delivery to distal sites like the colon. nih.govtaylorandfrancis.com To overcome these limitations and enable precise biological studies, the development of advanced, targeted delivery systems is a crucial future direction.
Researchers are actively designing novel formulations to ensure sodium butyrate reaches specific intestinal regions. Enteric-coated tablets and microencapsulated formulations have been developed to delay release until the ileo-cecal region and colon, optimizing its local effects for conditions like IBD. nih.govresearchgate.net Another approach involves using butyrylated high-amylose maize starch (HAMSB), which acts as a carrier to deliver butyrate more effectively to the distal gut. nih.gov
Nanotechnology offers even more sophisticated delivery strategies. Magnetic fluorescent nanoparticles loaded with sodium butyrate (MNs@SB) are being explored for treating conditions like hypoxic-ischemic brain injury in premature infants. nih.gov These nanoparticles can be guided by an external magnetic field to the site of injury, enhancing therapeutic efficacy and allowing for real-time imaging. nih.gov For cancer therapy, targeted nano-complexes, such as PEGylated chitosan (B1678972) nanoparticles decorated with folic acid, are being designed to specifically deliver sodium butyrate to prostate cancer cells that overexpress folate receptors, thereby inducing apoptosis and autophagy in the target cells while sparing normal ones. nih.gov Future work will focus on refining the stability, targeting efficiency, and release kinetics of these advanced systems for both preclinical research and potential clinical use. nih.govnih.gov
Integration of Systems Biology and Multi-Omics for Comprehensive Understanding
To fully grasp the multifaceted effects of sodium butyrate, future research must move beyond single-pathway analyses and embrace a more holistic, systems-level approach. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is essential for building a comprehensive picture of how sodium butyrate influences cellular and organismal biology. oup.com
Multi-omics studies can reveal complex regulatory networks. For example, in Streptomyces, a combination of transcriptomics and acetylomics (the study of protein acetylation) revealed that sodium butyrate not only up-regulated genes for the biosynthesis of a specific secondary metabolite but also globally altered protein acetylation levels, affecting transcriptional and translational machinery. oup.comnih.govnih.gov This suggests a complex, hierarchical regulatory mechanism. Similarly, multi-omics analyses in Drosophila have shown that sodium butyrate impacts host gene expression patterns and alters the host's metabolome, with lipids being the most significantly changed components. mdpi.com
In the context of disease, untargeted metabolomics has been used to show how sodium butyrate can alleviate metabolic dysfunction in cell models by affecting the production of various metabolites, including phosphatidylcholine and L-glutamic acid. mdpi.com Applying these systems biology approaches to more complex models and human studies will be critical. researchgate.net This will help identify new biomarkers of response, uncover novel mechanisms of action, and ultimately enable the development of personalized therapeutic strategies based on an individual's unique molecular and microbial profile. researchgate.netdoaj.org
Q & A
Q. What experimental approaches are used to investigate sodium butyrate’s role in chromatin structure modulation?
Sodium butyrate acts as a histone deacetylase (HDAC) inhibitor, altering chromatin accessibility. A common method involves treating mammalian cells (e.g., HeLa or CV-1 cells) with sodium butyrate (1–5 mM) post-transfection to assess plasmid expression efficiency via reporter gene assays. Stable transformation rates can increase from 10% to 40% in treated cells due to enhanced promoter activity (e.g., SV40 promoter) . Researchers should include controls for dose-dependent effects and use chromatin immunoprecipitation (ChIP) to validate histone acetylation levels.
Q. How does sodium butyrate influence osteoclast differentiation in vitro?
RAW264.7 cells are induced with RANKL and treated with sodium butyrate (0.25–5.00 mM). Cell viability is assessed via CCK-8 assays, while osteoclast differentiation is quantified using TRAP staining and bone resorption pit assays. At 1.00 mM, sodium butyrate significantly reduces osteoclast formation and inhibits NF-κB pathway activation (measured by Western blot). Researchers should optimize concentrations to avoid apoptosis (observed at ≥1.00 mM) and include solvent-only controls .
Q. What methodologies are used to study sodium butyrate’s anti-inflammatory effects in animal models?
In colitis or gut microbiota studies, sodium butyrate is administered orally or via coated formulations (e.g., 2 kg/T in feed) to mice or livestock. Outcomes include histopathological analysis of intestinal mucosa, cytokine profiling (ELISA), and 16S rRNA sequencing for microbiota shifts. Dose-response studies must compare free vs. coated forms to assess bioavailability differences .
Advanced Research Questions
Q. How can contradictory findings on sodium butyrate’s pro-apoptotic vs. pro-differentiation effects be reconciled?
Discrepancies arise from cell type-specific responses and concentration gradients. For example, erythroleukemic cells differentiate into hemoglobin-producing cells at low doses (0.5–1.0 mM) but undergo apoptosis at higher doses (>2.0 mM). To resolve contradictions, researchers should:
Q. What strategies optimize sodium butyrate delivery in aquatic research to minimize cytotoxicity?
Nano-coated sodium butyrate (e.g., lipid-encapsulated forms) reduces cytotoxicity in fish models. Researchers should:
Q. How can sodium butyrate’s dual role in HDAC inhibition and gut microbiota modulation be experimentally disentangled?
To isolate HDAC effects from microbiota-mediated outcomes:
- Use germ-free animal models to eliminate microbiota interactions.
- Compare transcriptomic profiles (RNA-seq) of intestinal epithelial cells treated with sodium butyrate vs. butyrate-producing probiotic strains.
- Validate findings with HDAC-specific inhibitors (e.g., trichostatin A) as positive controls .
Methodological Considerations
- Dose Optimization : Always perform preliminary cytotoxicity assays (e.g., MTT/CCK-8) across a range of concentrations (0.25–5.00 mM) to identify non-apoptotic thresholds .
- Controls : Include solvent controls (e.g., PBS) and positive controls (e.g., known HDAC inhibitors) to validate specificity .
- Data Interpretation : Use pathway enrichment analysis (e.g., KEGG) to contextualize omics data and address literature gaps (e.g., conflicting NF-κB vs. apoptotic signaling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
